molecular formula C9H9ClN2O B1312538 6-chloro-N-cyclopropylnicotinamide CAS No. 585544-22-5

6-chloro-N-cyclopropylnicotinamide

Cat. No.: B1312538
CAS No.: 585544-22-5
M. Wt: 196.63 g/mol
InChI Key: PMSOZHXVTCVGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-cyclopropylnicotinamide (CAS 585544-22-5) is a nicotinamide derivative of interest in chemical and pharmaceutical research. The compound has a molecular formula of C 9 H 9 ClN 2 O and a molecular weight of 196.63 g/mol . It is characterized by a pyridine ring substituted with a chloro group at the 6-position and a cyclopropylcarbamoyl group at the 3-position. As a building block in medicinal chemistry, its structure offers potential for further functionalization, making it valuable for the synthesis of more complex molecules and for investigating structure-activity relationships. Researchers should handle this compound with care, as it is associated with specific safety hazards . It is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions (in an inert atmosphere at 2-8°C) are recommended to ensure the stability and longevity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSOZHXVTCVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429447
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585544-22-5
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 6-chloro-N-cyclopropylnicotinamide. This document details the synthetic pathway, including experimental protocols for key reactions, and presents a summary of its physicochemical and spectroscopic properties. Furthermore, a potential biological signaling pathway is proposed based on the known mechanisms of structurally related nicotinamide derivatives.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 6-chloronicotinic acid. The overall synthetic scheme involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with cyclopropylamine.

A detailed workflow for the synthesis is presented below:

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification 6-chloronicotinic_acid 6-chloronicotinic acid 6-chloronicotinoyl_chloride 6-chloronicotinoyl chloride 6-chloronicotinic_acid->6-chloronicotinoyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->6-chloronicotinoyl_chloride Target_Compound This compound 6-chloronicotinoyl_chloride->Target_Compound Cyclopropylamine Cyclopropylamine Cyclopropylamine->Target_Compound Triethylamine Triethylamine (Et₃N) Triethylamine->Target_Compound Base DCM Dichloromethane (DCM) DCM->Target_Compound Solvent Crude_Product Crude Product Target_Compound->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified 6-chloro-N- cyclopropylnicotinamide Recrystallization Recrystallization Column_Chromatography->Recrystallization Recrystallization->Purified_Product

Caption: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 6-chloronicotinoyl chloride

This procedure is adapted from a general method for the synthesis of acyl chlorides from carboxylic acids.

  • Materials: 6-chloronicotinic acid, thionyl chloride (SOCl₂), anhydrous toluene.

  • Procedure:

    • To 10.0 g of 6-chloronicotinic acid in a round-bottom flask, add 15 mL of thionyl chloride.

    • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Distill off the excess thionyl chloride under reduced pressure.

    • Add 20 mL of anhydrous toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining thionyl chloride.

    • The resulting crude 6-chloronicotinoyl chloride, a solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the amidation of 6-chloronicotinoyl chloride with cyclopropylamine.

  • Materials: 6-chloronicotinoyl chloride, cyclopropylamine, triethylamine (Et₃N), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 6-chloronicotinoyl chloride (assuming quantitative yield from the previous step, approx. 11.1 g) in 100 mL of anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 4.3 g of cyclopropylamine and 7.6 g of triethylamine in 50 mL of anhydrous dichloromethane.

    • Add the cyclopropylamine solution dropwise to the cooled 6-chloronicotinoyl chloride solution over a period of 30 minutes with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system such as ethanol/water to yield the pure product.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques. The expected data is summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉ClN₂O
Molecular Weight196.63 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
SolubilitySoluble in dichloromethane, chloroform, and methanol

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the pyridine ring protons, the cyclopropyl protons, and the amide N-H proton.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the cyclopropyl group, and the carbonyl carbon.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-N stretching, and C-Cl stretching.
Mass Spec (m/z) Molecular ion peak corresponding to [M]⁺ and/or [M+H]⁺.

Potential Signaling Pathway and Biological Activity

While the specific biological activity and mechanism of action of this compound have not been extensively studied, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active molecules. Structurally related compounds, particularly those containing a cyclopropylamide moiety, have shown promise as inhibitors of mitochondrial enzymes.

For instance, several cyclopropyl carboxamides have been identified as inhibitors of cytochrome b, a key component of the mitochondrial electron transport chain in parasites such as Plasmodium falciparum, the causative agent of malaria.[1] Inhibition of cytochrome b disrupts the parasite's energy metabolism, leading to its death.

Based on this precedent, a hypothetical signaling pathway for this compound as a potential mitochondrial disruptor is proposed below.

Signaling_Pathway Target_Compound This compound Mitochondrion Mitochondrion Target_Compound->Mitochondrion Enters Cytochrome_b Cytochrome b (Complex III) Target_Compound->Cytochrome_b Inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->Cytochrome_b ATP_Production ATP Production Cytochrome_b->ATP_Production Disrupts Parasite_Death Parasite Death ATP_Production->Parasite_Death Leads to

Caption: Hypothetical signaling pathway of this compound.

This proposed mechanism suggests that this compound may act as an inhibitor of mitochondrial respiration, a pathway that is a validated target in various disease models, including infectious diseases and cancer. Further experimental validation is required to confirm this hypothesis.

Conclusion

This technical guide has outlined a reproducible synthetic route for this compound and provided a framework for its characterization. The presented information will be valuable for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology who are interested in exploring the therapeutic potential of novel nicotinamide derivatives. The proposed mechanism of action provides a starting point for future biological investigations into this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-cyclopropylnicotinamide, a molecule of interest within the broader class of cyclopropyl carboxamides, which have demonstrated potential as antimalarial agents. This document details available data, outlines experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

PropertyValue (with estimations for key metrics)
Chemical Structure Chemical structure of this compound
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
CAS Number 585544-22-5
PubChem CID 9449822[1]
Melting Point Not available (Estimated to be a solid at room temperature)
Boiling Point Not available
Solubility Not available (Expected to have limited aqueous solubility)
pKa (estimated) ~3-5 (The pyridine nitrogen is weakly basic)
logP (estimated) 1.0 - 2.0

Note on Estimated Values: The estimated pKa is based on the known pKa of pyridine (5.23) and the electron-withdrawing effects of the chloro and carboxamide substituents. The estimated logP is extrapolated from the computed logP values of 2-chloro-N-cyclopropylnicotinamide (1.6)[2] and N-cyclopropylnicotinamide (0.6).[3]

Biological Activity and Signaling Pathway

Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents. Their mechanism of action involves the inhibition of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The primary target of this class of compounds is cytochrome b , a key component of Complex III (cytochrome bc₁ complex). By inhibiting cytochrome b, these compounds disrupt the parasite's cellular respiration, leading to its death.

Antimalarial Mechanism of Cyclopropyl Carboxamides This compound This compound Mitochondrial Electron Transport Chain (P. falciparum) Mitochondrial Electron Transport Chain (P. falciparum) This compound->Mitochondrial Electron Transport Chain (P. falciparum) targets Complex III (Cytochrome bc1) Complex III (Cytochrome bc1) Mitochondrial Electron Transport Chain (P. falciparum)->Complex III (Cytochrome bc1) Cytochrome b Cytochrome b Complex III (Cytochrome bc1)->Cytochrome b contains Disruption of ATP Synthesis Disruption of ATP Synthesis Cytochrome b->Disruption of ATP Synthesis inhibition leads to Parasite Death Parasite Death Disruption of ATP Synthesis->Parasite Death

Antimalarial action via cytochrome b inhibition.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of novel compounds like this compound are crucial for accurate characterization. The following are standard experimental protocols.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable way to estimate logP.

Protocol:

  • Column and Mobile Phase: A C18 stationary phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.

  • LogP Calculation: The capacity factor for the test compound is calculated from its retention time, and its logP value is determined from the calibration curve.

Experimental Workflows

Proposed Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. The following workflow outlines a plausible synthetic route for this compound starting from 6-chloronicotinic acid.

Proposed Synthesis Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification 6-Chloronicotinic Acid 6-Chloronicotinic Acid Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 6-Chloronicotinic Acid->Thionyl Chloride (SOCl2) Reacts with 6-Chloronicotinoyl Chloride 6-Chloronicotinoyl Chloride Thionyl Chloride (SOCl2)->6-Chloronicotinoyl Chloride Forms Cyclopropylamine Cyclopropylamine 6-Chloronicotinoyl Chloride->Cyclopropylamine Reacts with This compound This compound Cyclopropylamine->this compound Yields Crude Product Crude Product This compound->Crude Product Purification (e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Crude Product->Purification (e.g., Recrystallization, Chromatography) Pure this compound Pure this compound Purification (e.g., Recrystallization, Chromatography)->Pure this compound

Synthesis of this compound.

References

Unraveling the Antimalarial Mechanism of 6-chloro-N-cyclopropylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 6-chloro-N-cyclopropylnicotinamide, a compound belonging to the broader class of cyclopropyl carboxamides. While direct experimental data on this specific molecule is limited, extensive research on analogous compounds strongly suggests a targeted inhibition of the mitochondrial protein cytochrome b, a key component of the electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. This document synthesizes the available structure-activity relationship data, outlines relevant experimental protocols for mechanism-of-action studies, and presents visual diagrams of the proposed signaling pathway and experimental workflows.

Introduction

The emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The cyclopropyl carboxamide chemical scaffold has emerged as a promising starting point for the development of new therapeutics. This guide focuses on the likely biological target and mechanism of this compound by leveraging compelling evidence from closely related analogs.

Proposed Mechanism of Action: Targeting Cytochrome b

Forward genetics and in-vitro evolution studies on related cyclopropyl carboxamides have identified cytochrome b (cyt b) as the primary target of this chemical class.[1] Cytochrome b is an integral component of Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. Inhibition of this protein disrupts the parasite's ability to generate ATP, leading to its death.[1]

The proposed mechanism involves the binding of the cyclopropyl carboxamide moiety to the Qo site of cytochrome b, thereby blocking the transfer of electrons and inhibiting mitochondrial oxygen consumption.[1] This mode of action is similar to that of the known antimalarial drug atovaquone.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q e- Complex_II Complex II Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Generates 6_chloro_N_cyclopropylnicotinamide This compound 6_chloro_N_cyclopropylnicotinamide->Complex_III Inhibits caption Proposed Mechanism of Action

Proposed Mechanism of Action

Structure-Activity Relationship (SAR) of Related Cyclopropyl Carboxamides

Studies on a series of cyclopropyl carboxamides have elucidated key structural features that are critical for their antimalarial activity. The data suggests that the cyclopropyl carboxamide moiety is optimal for potent inhibition of parasite growth.[1]

Compound/ModificationStructureEC50 (µM) against P. falciparum
Unsubstituted Aryl Template 0.14
Removal of N-cyclopropyl> 10
N-methyl substituent2.6
N-ethyl substituent0.70
Cyclopropyl Group Modifications
Methyl0.31
Ethyl1.18
n-PropylNot specified
IsopropylNot specified
Trifluoroethyl> 10
Ethyl-alcohol2.4
Ring Expansion of Cyclopropyl
Cyclobutyl0.48
Cyclopentyl1.2
Phenyl0.55
N-methylation of Carboxamide > 10

Data extracted from a study on related cyclopropyl carboxamides and may not be directly representative of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in confirming the mechanism of action of this compound.

In Vitro Antimalarial Activity Assay

This assay is used to determine the potency of the compound against the asexual blood stage of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Assay Protocol:

    • Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 0.5% and a hematocrit of 2%.

    • The compound is serially diluted and added to the wells.

    • Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

    • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Mitochondrial Oxygen Consumption Assay

This assay directly measures the effect of the compound on the mitochondrial electron transport chain.

  • Isolation of Mitochondria: Parasite mitochondria are isolated from saponin-lysed parasites by differential centrifugation.

  • Oxygen Consumption Measurement:

    • A Clark-type oxygen electrode or a high-resolution respirometer is used to measure oxygen consumption.

    • Isolated mitochondria are suspended in a respiration buffer containing a substrate for the electron transport chain (e.g., glycerol-3-phosphate).

    • The baseline oxygen consumption rate is established.

    • The compound is added at various concentrations, and the change in oxygen consumption is recorded.

    • Known inhibitors of the electron transport chain (e.g., antimycin A for Complex III) are used as controls.

cluster_Workflow Experimental Workflow for Mechanism of Action Studies Start Start: Compound Synthesis and Purification In_Vitro_Assay In Vitro Antimalarial Activity Assay (e.g., SYBR Green I) Start->In_Vitro_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., HepG2 cells) Start->Cytotoxicity_Assay Target_Validation Target Validation In_Vitro_Assay->Target_Validation Cytotoxicity_Assay->Target_Validation Mitochondrial_Assay Mitochondrial Oxygen Consumption Assay Target_Validation->Mitochondrial_Assay Hypothesis: Mitochondrial Target Resistant_Line_Generation Generation of Resistant Parasite Lines Target_Validation->Resistant_Line_Generation Data_Analysis Data Analysis and Interpretation Mitochondrial_Assay->Data_Analysis Genomic_Analysis Whole Genome Sequencing of Resistant Lines Resistant_Line_Generation->Genomic_Analysis Genomic_Analysis->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion caption Experimental Workflow

Experimental Workflow

Conclusion

While direct experimental evidence for this compound is not yet available in the public domain, the robust data from analogous cyclopropyl carboxamides provides a strong foundation for its putative mechanism of action. The likely target is cytochrome b in the mitochondrial electron transport chain of P. falciparum. This guide provides the necessary background, structure-activity relationship insights, and detailed experimental protocols to facilitate further investigation into this promising antimalarial compound. Future studies should focus on direct experimental validation of the proposed mechanism and optimization of the lead compound to enhance its efficacy and drug-like properties.

References

An In-depth Technical Guide on the Predicted Biological Activity of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide consolidates information on the predicted biological activities of 6-chloro-N-cyclopropylnicotinamide based on data from structurally related compounds. As of the writing of this document, specific experimental data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and should be used as a predictive resource to guide future experimental work.

Introduction

This compound is a small molecule belonging to the class of nicotinamide derivatives. Its chemical structure, featuring a chlorinated pyridine ring and a cyclopropylamide moiety, suggests potential biological activities, particularly in the realms of fungicidal and antimalarial applications. This guide provides a comprehensive overview of these predicted activities, drawing parallels from analogous compounds and outlining detailed experimental protocols to facilitate the investigation of its therapeutic potential.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of similar compounds, this compound is predicted to exhibit two primary biological activities: fungicidal activity through the inhibition of succinate dehydrogenase (SDH) and antimalarial activity via the inhibition of cytochrome b.

Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition

Nicotinamide derivatives are a known class of fungicides that often target the mitochondrial respiratory chain. Specifically, the presence of a 6-chloro-nicotinamide scaffold is associated with the inhibition of succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by oxidizing succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[1]

Quantitative Data from a Structurally Related Compound:

While specific data for this compound is unavailable, a structurally related compound, 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide, has been reported to exhibit fungicidal activity. The following table summarizes the reported activity of this analog.

CompoundTarget OrganismActivity MetricValue
6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide (Analog)Botrytis cinerea% Inhibition40.54% at 50 µg/mL

This data is provided as a reference point for the potential fungicidal efficacy of the target compound.

Antimalarial Activity: Cytochrome b Inhibition

The cyclopropyl carboxamide moiety is a key pharmacophore in a class of antimalarial agents that target the mitochondrial protein, cytochrome b (also part of complex III in the electron transport chain).[2] Inhibition of cytochrome b disrupts the Q-cycle, a critical process for proton translocation and ATP synthesis in the parasite Plasmodium falciparum. This leads to the collapse of the mitochondrial membrane potential and subsequent parasite death. The presence of the cyclopropyl group is often crucial for potent antimalarial activity in this class of compounds.[2]

Quantitative Data from Structurally Related Compounds:

The following table presents the 50% effective concentration (EC50) values for related cyclopropyl carboxamide compounds against Plasmodium falciparum.

Compound (Analog)Target OrganismActivity MetricValue (nM)
GSK1057714Plasmodium falciparumEC5076 - 164
GSK2645947Plasmodium falciparumEC502 - 7

This data highlights the potential for potent antimalarial activity of compounds containing the cyclopropyl carboxamide functional group.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 6-chloro-nicotinic acid N-methylamide. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 6-chloronicotinoyl chloride

6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.

Step 2: Amidation with Cyclopropylamine

The crude 6-chloronicotinoyl chloride is then reacted with cyclopropylamine in an appropriate solvent system, such as a mixture of dioxane and toluene, in the presence of a base to neutralize the HCl byproduct.

Experimental Protocols

The following are detailed experimental protocols that can be employed to investigate the predicted biological activities of this compound.

Fungicidal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the in vitro fungicidal activity of this compound against a panel of pathogenic fungi.

Materials:

  • This compound

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The IC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against fungal SDH.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • This compound

  • Potassium phosphate buffer

  • Succinate

  • Potassium cyanide (KCN)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target fungal species using standard differential centrifugation methods.

  • Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), and the mitochondrial preparation.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding succinate, PMS, and DCPIP.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Antimalarial Bioassay (Plasmodium falciparum Growth Inhibition)

Objective: To determine the in vitro antimalarial activity of this compound against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes

  • RPMI 1640 medium supplemented with human serum or Albumax

  • SYBR Green I dye

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Prepare serial dilutions of this compound in culture medium.

  • In a 96-well plate, add the compound dilutions to wells containing synchronized ring-stage parasite cultures at a defined parasitemia and hematocrit. Include drug-free and uninfected erythrocyte controls.

  • Incubate the plates for 72 hours under the specified gas mixture at 37°C.

  • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye.

  • Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the parasite biomass.

  • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.

  • Determine the EC50 value by fitting the dose-response data to a suitable model.

Visualizations

The following diagrams illustrate the predicted mechanisms of action and a general experimental workflow.

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer Complex_III Complex III UQ->Complex_III Inhibitor This compound Inhibitor->SDH Inhibition

Caption: Predicted mechanism of fungicidal action via SDH inhibition.

Antimalarial_Mechanism cluster_etc_malaria Mitochondrial Electron Transport Chain (P. falciparum) UQH2 Ubiquinol (UQH2) Cyt_b Cytochrome b (Complex III) UQH2->Cyt_b e- transfer Cyt_c1 Cytochrome c1 Cyt_b->Cyt_c1 Proton_Gradient Proton Gradient Cyt_b->Proton_Gradient H+ pumping Inhibitor This compound Inhibitor->Cyt_b Inhibition ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: Predicted mechanism of antimalarial action via Cytochrome b inhibition.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Biological Screening Start->In_Vitro_Screening Fungicidal_Assay Fungicidal Bioassay (Mycelial Growth) In_Vitro_Screening->Fungicidal_Assay Antimalarial_Assay Antimalarial Bioassay (P. falciparum Growth) In_Vitro_Screening->Antimalarial_Assay Mechanism_Study Mechanism of Action Studies Fungicidal_Assay->Mechanism_Study Antimalarial_Assay->Mechanism_Study SDH_Assay SDH Inhibition Assay Mechanism_Study->SDH_Assay Cyt_b_Assay Cytochrome b Inhibition Assay Mechanism_Study->Cyt_b_Assay Lead_Optimization Lead Optimization (SAR Studies) SDH_Assay->Lead_Optimization Cyt_b_Assay->Lead_Optimization

References

An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropylnicotinamide, including its chemical identity, a proposed synthetic route, and its likely biological activity based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this molecule.

Chemical Identity

The compound this compound is a derivative of nicotinamide, featuring a chlorine atom at the 6-position of the pyridine ring and a cyclopropyl group attached to the amide nitrogen.

  • IUPAC Name: 6-chloro-N-cyclopropylpyridine-3-carboxamide[1]

  • Molecular Formula: C₉H₉ClN₂O[1]

  • CAS Number: 585544-22-5[2]

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 9449822)

Synthesis of this compound

Proposed Experimental Protocol: Amide Coupling

This protocol outlines a two-step process starting from 6-chloronicotinic acid. The first step is the activation of the carboxylic acid by converting it to an acid chloride, followed by reaction with cyclopropylamine.

Step 1: Synthesis of 6-chloronicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) in an inert solvent such as dichloromethane (DCM) or toluene.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.

  • Slowly add a solution of 6-chloronicotinoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Alternatively, direct coupling of 6-chloronicotinic acid with cyclopropylamine can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA in a solvent like DMF.[4]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 6-Chloronicotinic_Acid 6-Chloronicotinic Acid SOCl2_DMF SOCl2, cat. DMF 6-Chloronicotinic_Acid->SOCl2_DMF 6-Chloronicotinoyl_Chloride 6-Chloronicotinoyl Chloride SOCl2_DMF->6-Chloronicotinoyl_Chloride Cyclopropylamine Cyclopropylamine Base_Solvent Base (e.g., Et3N) Anhydrous Solvent 6-Chloronicotinoyl_Chloride->Base_Solvent Cyclopropylamine->Base_Solvent Product 6-chloro-N- cyclopropylnicotinamide Base_Solvent->Product cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_gradient Proton Gradient H_gradient->ATPSynthase Inhibitor 6-chloro-N- cyclopropylnicotinamide Inhibitor->Inhibition A Isolate Mitochondria (e.g., from rat liver) D Add Buffer and Mitochondria to Chamber A->D B Prepare Reagents (Buffer, Substrates, ADP, Compound) B->D C Calibrate Oxygen Sensor C->D E Establish Baseline O2 Consumption (State 2) D->E F Add Test Compound or Vehicle E->F G Add Substrate (e.g., Succinate) F->G H Add ADP to Stimulate Maximal Respiration (State 3) G->H I Record Oxygen Consumption Rate H->I J Analyze Data (Calculate OCR, RCR, IC50) I->J

References

An In-depth Technical Guide to 6-chloro-N-cyclopropylnicotinamide: Discovery, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropylnicotinamide, a key intermediate in the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors. This document details the discovery of the compound within the context of a broader drug development program, provides a detailed, plausible experimental protocol for its synthesis, and summarizes its known physicochemical properties. Furthermore, it explores the biological significance of the downstream targets of this intermediate, namely p38 MAP kinase, and its role in inflammatory disease signaling pathways. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Discovery and History

The discovery of this compound is intrinsically linked to the search for novel anti-inflammatory agents. It was identified as a crucial intermediate in the synthesis of a series of nicotinamide derivatives designed as inhibitors of p38 MAP kinase. The initial disclosure of this compound appears in patent literature from a major pharmaceutical company, highlighting its role in the development of therapeutics for inflammatory conditions.

The rationale for its synthesis stems from the need for a versatile chemical scaffold that allows for the systematic exploration of the chemical space around the nicotinamide core to optimize potency and pharmacokinetic properties of the final p38 inhibitor compounds. The cyclopropylamide moiety was likely introduced to explore interactions within the binding site of the target enzyme and to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. While not a pharmacologically active agent in itself, its efficient synthesis was a critical step in the progression of the associated drug discovery program.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₉H₉ClN₂OPubChem
Molecular Weight 196.63 g/mol PubChem
IUPAC Name 6-chloro-N-cyclopropylpyridine-3-carboxamidePubChem
CAS Number 585544-22-5Commercial Suppliers
Appearance White to off-white solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Soluble in organic solvents such as DCM, ethyl acetate, and methanol (predicted)---

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a standard amidation reaction between 6-chloronicotinic acid and cyclopropylamine. While specific industrial-scale protocols are proprietary, a representative and detailed laboratory-scale procedure is outlined below.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

G Synthesis Workflow for this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 6-Chloronicotinic acid C 6-Chloronicotinoyl chloride A->C Reaction in inert solvent (e.g., DCM) B Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) D 6-Chloronicotinoyl chloride F This compound D->F Reaction in inert solvent (e.g., DCM) E Cyclopropylamine E->F G Base (e.g., Triethylamine)

Caption: Synthesis workflow from 6-chloronicotinic acid.

Detailed Experimental Protocol

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq) or Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Cyclopropylamine (1.5 eq)

  • Triethylamine (2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Acid Chloride Formation: To a stirred solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-chloronicotinoyl chloride, which is used in the next step without further purification.

  • Amidation: Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • To this solution, add triethylamine (2.0 eq) followed by the dropwise addition of cyclopropylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion of the reaction, wash the mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data (Representative)

Data TypeExpected Characteristics for this compound
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.5-1.0 ppm and a multiplet around 2.8-3.0 ppm for the CH group). Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (7.5-9.0 ppm). A broad singlet for the amide N-H proton.
¹³C NMR Resonances for the cyclopropyl carbons (typically below 30 ppm). Aromatic carbons would be observed in the 120-150 ppm range. The carbonyl carbon of the amide would appear around 165-170 ppm.
Mass Spectrometry (ESI+) A prominent ion corresponding to [M+H]⁺ at m/z 197.05, showing a characteristic isotopic pattern for a chlorine-containing compound.

Table 2: Representative Characterization Data

Biological Context: Role as a Precursor to p38 MAP Kinase Inhibitors

This compound serves as a key building block for the synthesis of p38 MAP kinase inhibitors. The p38 signaling pathway is a critical regulator of the inflammatory response.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation.

G p38 MAP Kinase Signaling Pathway in Inflammation Stress Cellular Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Inflammation Inflammatory Response (TNF-α, IL-1β production) MK2->Inflammation TranscriptionFactors->Inflammation p38_Inhibitor p38 Inhibitors (derived from this compound) p38_Inhibitor->p38

Caption: Simplified p38 MAPK signaling cascade in inflammation.

Mechanism of Action of Downstream p38 Inhibitors

The final drug candidates synthesized from this compound are designed to bind to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation and activation. This inhibition blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory cytokines. The logical relationship for the therapeutic intervention is outlined below.

G Therapeutic Intervention Logic InflammatoryStimulus Inflammatory Stimulus p38_Activation p38 Activation InflammatoryStimulus->p38_Activation CytokineProduction Pro-inflammatory Cytokine Production p38_Activation->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation DrugCandidate p38 Inhibitor Drug Candidate DrugCandidate->p38_Activation Inhibits

Caption: Logic of p38 inhibition for anti-inflammatory effect.

Conclusion

This compound, while not a therapeutic agent itself, represents a cornerstone in the development of a significant class of anti-inflammatory compounds. Its discovery and synthesis are products of a rational drug design approach targeting the p38 MAP kinase pathway. This guide has provided a comprehensive overview of its history, a detailed synthetic protocol, and its biological context, offering valuable insights for researchers and professionals in the field of drug discovery and development. The methodologies and pathways described herein underscore the intricate process of creating novel therapeutics for inflammatory diseases.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloro-N-Cyclopropylnicotinamide Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms. The information is curated for professionals in chemical synthesis and drug discovery, with detailed experimental protocols, tabulated quantitative data, and process visualizations to support further research and development.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The introduction of a chloro-substituent at the 6-position and a cyclopropyl group on the amide nitrogen creates the this compound scaffold. This core structure has served as a template for the development of potent and selective modulators of various biological targets, from fungal enzymes to parasitic proteins and human kinases. This document details the chemical synthesis and biological evaluation of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of N-substituted nicotinamide derivatives typically involves the acylation of an amine with an activated nicotinic acid derivative. A common and effective method is the conversion of the parent nicotinic acid to an acyl chloride, which then readily reacts with the desired amine under basic conditions.

General Synthesis Workflow

The following diagram illustrates a representative synthetic pathway for producing N-(thiophen-2-yl) nicotinamide derivatives, starting from a substituted nicotinic acid. This two-step process is widely applicable for generating a library of analogs.

G sub_nicotinic_acid Substituted Nicotinic Acid (1) acyl_chloride Acyl Chloride Intermediate (2) sub_nicotinic_acid->acyl_chloride Oxalyl Chloride, DMF (cat.) CH₂Cl₂ final_product Final N-(thiophen-2-yl) Nicotinamide Derivative (4) acyl_chloride->final_product Base (e.g., Et₃N) CH₂Cl₂ amine Substituted Thiophen-2-amine (3) amine->final_product

General synthesis route for nicotinamide derivatives.[1]
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[1]

This protocol provides a general procedure for the synthesis of the target compounds.

Materials:

  • Substituted nicotinic acid (1) (2.3 mmol)

  • Oxalyl chloride (6.9 mmol)

  • Dimethylformamide (DMF) (catalytic amount, 1 drop)

  • Dichloromethane (CH₂Cl₂) (20 mL + 10 mL)

  • Substituted thiophen-2-amine (3) (2.1 mmol)

  • Triethylamine (4.2 mmol)

Procedure:

  • Formation of Acyl Chloride (2): To a solution of the substituted nicotinic acid (1) (2.3 mmol) in CH₂Cl₂ (20 mL), add oxalyl chloride (6.9 mmol) dropwise at room temperature. Add one drop of DMF as a catalyst.

  • Stir the mixture at room temperature for 6 hours.

  • Concentrate the solution under reduced pressure to obtain the crude acyl chloride (2), which is used in the next step without further purification.

  • Acylation: Dissolve the crude acyl chloride (2) in CH₂Cl₂ (10 mL).

  • In a separate flask, dissolve the substituted thiophen-2-amine (3) (2.1 mmol) and triethylamine (4.2 mmol) in CH₂Cl₂ (10 mL).

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification: Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide derivative (4).

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a variety of biological activities, demonstrating their potential as fungicides, antimalarial agents, and kinase inhibitors.

Fungicidal Activity

Certain derivatives have shown significant fungicidal properties. The presence of a chloro group at the 6-position of the pyridine ring appears to be beneficial for activity.[1]

Compound IDRn SubstituentsFungicidal ActivityReference
4a 2-CH₃-5-CN-6-ClExcellent[1]
4f 2-CH₃-5-CN-6-ClExcellent[1]
Antimalarial Activity

Analogs featuring the cyclopropyl carboxamide moiety have demonstrated potent activity against the asexual stage of Plasmodium falciparum, the parasite responsible for malaria. The molecular target for this chemotype has been identified as cytochrome b.[2] The data suggests that the cyclopropyl group is optimal for activity, as modifications often lead to a loss of potency.[2]

Compound IDR GroupP. falciparum 3D7 EC₅₀ (μM)HepG2 CC₅₀ (μM)Reference
17 cyclopropyl0.14>40[2]
19 methyl2.6>40[2]
20 ethyl0.70>40[2]
21 isopropyl0.16>40[2]
38 cyclobutyl0.48>40[2]
39 cyclopentyl1.2>40[2]
Aurora Kinase Inhibition and Antiproliferative Activity

A series of 6-chloro-nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[3]

Compound IDStructureAur A IC₅₀ (μM)Aur B IC₅₀ (μM)SW620 IC₅₀ (μM)NCI-H1975 IC₅₀ (μM)Reference
10l 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.090.150.611.06[3]
Reference Cpd. (Structure not specified)--3.376.67[3]

Mechanism of Action: Kinase Inhibition

The antitumor activity of compounds like 10l is attributed to their inhibition of Aurora kinases. By binding to the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates essential for mitotic progression. This disruption of the cell cycle can ultimately lead to apoptosis in cancer cells.

G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition Pathway AurA Aurora Kinase A (Active) pSubstrate Phosphorylated Substrate AurA->pSubstrate ATP → ADP Substrate Substrate (e.g., Histone H3) Mitosis Mitotic Progression pSubstrate->Mitosis Inhibitor Nicotinamide Derivative (e.g., 10l) AurA_Inhib Aurora Kinase A (Inactive) Inhibitor->AurA_Inhib Binds to ATP pocket Block Cell Cycle Arrest Apoptosis AurA_Inhib->Block

Mechanism of Aurora Kinase inhibition.[3]

Key Experimental Protocols

Detailed and validated protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for assessing the biological activity of novel compounds.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, as referenced in the evaluation of Aurora kinase inhibitors.[3]

Materials:

  • Cancer cell lines (e.g., SW620, NCI-H1975)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

  • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol: Brine Shrimp Lethality Bioassay[4]

This is a simple, rapid, and inexpensive general bioassay to screen for cytotoxic and pharmacological activities.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Distilled water

  • Small tank with a divider for hatching

  • Lamp

  • Vials or 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Pipettes

  • Microscope

Procedure:

  • Hatching Shrimp: Prepare artificial seawater (e.g., 38 g sea salt per 1 L of water). Add the seawater to the hatching tank. Add shrimp eggs to one side of the divided tank and cover it. Use a lamp to attract the hatched nauplii to the other side. Allow 48 hours for hatching.

  • Sample Preparation: Dissolve the test compounds in a solvent to create a stock solution (e.g., 20 mg/mL). Prepare serial dilutions to test concentrations (e.g., 1000, 100, and 10 µg/mL).

  • Assay Setup: Add 5 mL of seawater to each vial. Transfer a small volume of the test solution (e.g., 5-50 µL) to the vials. Evaporate the solvent if necessary.

  • Using a pipette, transfer 10-15 nauplii into each vial.

  • Incubate the vials under light for 24 hours.

  • Data Collection: Count the number of surviving shrimp in each vial.

  • Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ value (the concentration at which 50% of the nauplii are dead).

Conclusion

The this compound scaffold is a versatile platform for developing potent bioactive molecules. Research has demonstrated its utility in creating derivatives with significant fungicidal, antimalarial, and antitumor activities. The structure-activity relationship data, particularly regarding the importance of the cyclopropyl and 6-chloro moieties, provides a strong foundation for future optimization. The detailed synthetic and biological protocols included in this guide offer a practical resource for researchers aiming to explore and expand upon this promising class of compounds in the fields of agriculture and medicine.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-chloro-N-cyclopropylnicotinamide, a member of the cyclopropyl carboxamide chemical class. Extensive research has identified the primary target of this class of compounds as cytochrome b (Cyt b) , a critical component of the mitochondrial electron transport chain (mETC) in the malaria parasite, Plasmodium falciparum. This document details the mechanism of action, summarizes key preclinical data for analogous compounds, provides detailed experimental protocols for target validation and compound screening, and outlines the implicated signaling pathways. While specific quantitative data for this compound is not extensively available in the public domain, the information presented herein for closely related analogs offers valuable insights for future research and drug development efforts.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Phenotypic screening of compound libraries has proven to be a fruitful strategy in identifying new chemical scaffolds with potent antiplasmodial activity. One such chemical class is the cyclopropyl carboxamides, which includes this compound. These compounds have demonstrated significant efficacy against the blood stages of the malaria parasite, and their mode of action has been elucidated through genetic and biochemical studies.

Primary Therapeutic Target: Cytochrome b

The principal therapeutic target of the cyclopropyl carboxamide class is cytochrome b , a subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of P. falciparum[1]. Inhibition of this complex disrupts the parasite's ability to generate ATP through oxidative phosphorylation and to regenerate ubiquinone, which is essential for other vital metabolic pathways, including pyrimidine biosynthesis.

Mechanism of Action

Cyclopropyl carboxamides act by binding to the Qo (ubiquinol oxidation) site of cytochrome b. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the flow of electrons through the mETC. The disruption of this process leads to a collapse of the mitochondrial membrane potential and ultimately results in parasite death. Evidence for this mechanism is supported by several key findings:

  • Forward genetics studies: P. falciparum parasites resistant to cyclopropyl carboxamides harbor mutations in the cytb gene[1].

  • Biochemical assays: These compounds inhibit mitochondrial oxygen consumption in isolated parasite mitochondria[1].

  • Cross-resistance studies: Parasites resistant to atovaquone, another cytochrome bc1 complex inhibitor, show reduced sensitivity to some cyclopropyl carboxamides.

Signaling and Metabolic Pathways

The inhibition of cytochrome b by this compound and its analogs directly impacts the mitochondrial electron transport chain, a fundamental pathway for cellular respiration and energy production in P. falciparum.

Mitochondrial Electron Transport Chain in P. falciparum NDH2 NADH Dehydrogenase 2 Ubiquinone Ubiquinone (Q) NDH2->Ubiquinone e- SDH Succinate Dehydrogenase SDH->Ubiquinone e- Cyt_bc1 Cytochrome bc1 (Cytochrome b + Cytochrome c1) Cytochrome_c Cytochrome c Cyt_bc1->Cytochrome_c e- Protons_out H+ Cyt_bc1->Protons_out COX Cytochrome c Oxidase COX->Protons_out O2 -> H2O COX->Protons_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Ubiquinone->Cyt_bc1 e- Cytochrome_c->COX e- Inhibitor 6-Chloro-N- cyclopropylnicotinamide Inhibitor->Cyt_bc1 Protons_out->ATP_Synthase Proton Motive Force Protons_in H+

Fig. 1: Inhibition of the P. falciparum Mitochondrial Electron Transport Chain.

Quantitative Data and Structure-Activity Relationship (SAR)

Table 1: In Vitro Antiplasmodial Activity of Cyclopropyl Carboxamide Analogs

Compound IDR1R2P. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)Reference
Analog 1 HCF366130[2]
Analog 2 HCl17001700[2]
Analog 3 OMeCF3312[2]

IC50 values represent the half-maximal inhibitory concentration. 3D7 is a drug-sensitive strain, while Dd2 is a multidrug-resistant strain.

Table 2: In Vivo Efficacy of a Lead Cyclopropyl Carboxamide Analog

Compound IDMouse ModelDosingED90 (mg/kg)Reference
Analog 3 P. falciparum SCID mouseOral20[2]

ED90 represents the dose required to achieve 90% efficacy.

The limited SAR data suggests that substitution on the aromatic ring significantly influences antiplasmodial potency. For instance, a trifluoromethyl group (Analog 1) is more potent than a chloro group (Analog 2) at the same position. Furthermore, the addition of a methoxy group (Analog 3) dramatically increases potency.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of cyclopropyl carboxamides.

Target Identification Workflow

The workflow for identifying cytochrome b as the target of cyclopropyl carboxamides involved a combination of genetic and biochemical approaches.

Experimental Workflow for Target Identification start Start with Active Compound (e.g., this compound) resistance_selection In Vitro Resistance Selection in P. falciparum Culture start->resistance_selection whole_genome_seq Whole Genome Sequencing of Resistant Parasites resistance_selection->whole_genome_seq identify_mutation Identify Mutations in cytochrome b (cytb) Gene whole_genome_seq->identify_mutation biochemical_assay Mitochondrial Oxygen Consumption Assay identify_mutation->biochemical_assay Hypothesis: Inhibition of mETC confirm_target Confirm Target Inhibition and Mechanism of Action biochemical_assay->confirm_target

Fig. 2: Workflow for identifying cytochrome b as the therapeutic target.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are kept at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Plate Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium. 100 µL of each drug dilution is added to a 96-well plate in triplicate.

  • Assay Initiation: 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well of the drug plate.

  • Incubation: Plates are incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye is added to each well. Plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mitochondrial Oxygen Consumption Assay (Seahorse XFe96)

This assay measures the effect of compounds on the oxygen consumption rate (OCR) of isolated parasite mitochondria, providing direct evidence of mETC inhibition.

  • Mitochondria Isolation: Late-stage trophozoite/schizont stage parasites are isolated from culture using magnetic-activated cell sorting (MACS). The parasites are then lysed with saponin, and the resulting cell pellet is mechanically homogenized to release mitochondria. Mitochondria are isolated by differential centrifugation.

  • Assay Plate Preparation: The Seahorse XFe96 sensor cartridge is hydrated overnight. Test compounds are prepared at desired concentrations in mitochondrial assay buffer.

  • Assay Protocol: Isolated mitochondria are seeded into the wells of a Seahorse XF96 cell culture microplate. The plate is centrifuged to adhere the mitochondria to the bottom of the wells. The assay is initiated on the Seahorse XFe96 analyzer, which measures baseline OCR. The test compound is then injected into the wells, and the OCR is monitored in real-time to determine the extent of inhibition.

  • Data Analysis: The change in OCR after compound addition is used to quantify the inhibitory effect on mitochondrial respiration.

Conclusion

The cyclopropyl carboxamide class, which includes this compound, represents a promising new generation of antimalarial compounds. Their primary therapeutic target has been robustly identified as cytochrome b in the P. falciparum mitochondrial electron transport chain. While specific preclinical data for this compound is limited in the public literature, the potent in vitro and in vivo activity of closely related analogs underscores the potential of this chemical scaffold. The detailed experimental protocols provided in this guide offer a framework for further investigation and optimization of this compound class in the pursuit of novel antimalarial therapies. Future work should focus on synthesizing and evaluating this compound and its derivatives to fully characterize their therapeutic potential.

References

In Silico Modeling of 6-Chloro-N-cyclopropylnicotinamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed in silico and experimental workflow to characterize the interactions of 6-chloro-N-cyclopropylnicotinamide. While direct research on this specific compound is limited, this guide leverages data from the broader class of cyclopropyl carboxamides to outline a robust methodology for investigation. The primary putative target for this class of compounds is cytochrome b , a critical component of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).

Introduction to this compound and its Putative Target

This compound belongs to the cyclopropyl carboxamide chemical class. High-throughput screening of compounds within this class has identified potent antimalarial activity. Forward genetics studies on resistant Plasmodium falciparum parasites have revealed that the molecular target is cytochrome b. These compounds are thought to act by inhibiting the cytochrome bc1 complex, disrupting the mitochondrial electron transport chain, which is essential for parasite survival.

In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding interactions of this compound with its target protein before undertaking extensive experimental validation.

Proposed In Silico Modeling Workflow

The following workflow outlines a systematic approach to computationally model the interaction between this compound and cytochrome b.

in_silico_workflow start Start: Define Ligand and Target prep_ligand Ligand Preparation (3D Structure Generation, Energy Minimization) start->prep_ligand prep_target Target Preparation (PDB Structure Acquisition, Homology Modeling if needed) start->prep_target docking Molecular Docking (Predict Binding Pose and Affinity) prep_ligand->docking prep_target->docking analysis Pose Analysis & Scoring (Identify Key Residues, Estimate Free Energy) docking->analysis md_sim Molecular Dynamics Simulation (Assess Stability of Binding Pose) analysis->md_sim end End: Putative Binding Mode md_sim->end

Caption: Proposed workflow for in silico modeling.

Experimental Protocol: In Silico Modeling

Objective: To predict the binding mode and affinity of this compound with cytochrome b.

2.1.1 Target Protein Preparation

  • Structure Acquisition: Obtain the crystal structure of the target cytochrome b. For P. falciparum, a suitable structure can be downloaded from the Protein Data Bank (PDB). If a crystal structure is not available for the specific organism of interest, proceed to homology modeling.

  • Homology Modeling (If Necessary):

    • Obtain the amino acid sequence of the target cytochrome b from a database like UniProt.

    • Use a homology modeling server such as SWISS-MODEL or MODELLER to generate a 3D model, using a high-resolution crystal structure of a homologous protein as a template.

    • Validate the quality of the generated model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.

  • Receptor Preparation:

    • Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein structure.

    • Remove all water molecules and non-essential co-factors.

    • Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH.

    • Perform a restrained energy minimization to relax the structure and remove any steric clashes.

2.1.2 Ligand Preparation

  • Structure Generation: Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand (e.g., Gasteiger charges).

2.1.3 Molecular Docking

  • Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.

  • Grid Generation: Define the binding site on the cytochrome b protein. This can be done by identifying the known binding pocket of related inhibitors (e.g., the atovaquone binding site) from literature or co-crystallized structures. Define a grid box that encompasses this entire binding pocket.

  • Docking Execution: Run the docking algorithm. The software will explore various conformations (poses) of the ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.

  • Pose Analysis: Analyze the top-scoring poses. Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. The pose with the best score and most favorable interactions is considered the most likely binding mode.

2.1.4 Molecular Dynamics (MD) Simulation (Optional but Recommended)

  • System Setup: Place the best-scoring protein-ligand complex from docking into a simulation box solvated with an explicit water model. Add counter-ions to neutralize the system.

  • Simulation: Run an MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

  • Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket, calculate the root-mean-square deviation (RMSD), and identify persistent interactions over time.

Experimental Validation

In silico predictions must be validated through experimental assays. The following protocols are fundamental to confirming the biological activity and target engagement of this compound.

experimental_workflow start Start: Synthesized Compound cell_assay Whole-Cell Parasite Growth Assay (Determine IC50) start->cell_assay target_assay Biochemical Assay (Mitochondrial Complex III Activity) cell_assay->target_assay binding_assay Biophysical Assay (Determine Binding Affinity, Kd) target_assay->binding_assay data_analysis Data Analysis (Correlate IC50, Inhibition, and Kd) binding_assay->data_analysis end End: Validated Mechanism of Action data_analysis->end

Caption: Workflow for experimental validation.

Experimental Protocol: Parasite Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the parasite.

  • Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard RPMI 1640 medium supplemented with Albumax II.

  • Assay Setup: Synchronize the parasite culture to the ring stage. In a 96-well plate, add parasitized erythrocytes to each well.

  • Compound Addition: Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 37°C).

  • Quantification: Measure parasite growth using a DNA-intercalating dye like SYBR Green I. Lyse the cells and measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Plot the percentage of growth inhibition against the log concentration of the compound. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol: Cytochrome bc1 Complex Activity Assay

Objective: To confirm that the compound inhibits the enzymatic activity of its putative target.

  • Mitochondria Isolation: Isolate mitochondria from the parasite or a suitable model organism (e.g., yeast).

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and a substrate for Complex III, such as decylubiquinol (DBH).

  • Reaction: In a 96-well plate, add isolated mitochondria and serial dilutions of this compound.

  • Initiation and Measurement: Initiate the reaction by adding the electron acceptor, cytochrome c. Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the log concentration to determine the IC50 for target inhibition.

Data Presentation

Quantitative data from both in silico and experimental studies should be summarized for clear comparison.

Table 1: Summary of In Silico Predictions (Hypothetical Data)

Parameter Predicted Value Method Notes
Binding Affinity (ΔG) -8.5 kcal/mol AutoDock Vina Lower values indicate stronger binding.
Key Interacting Residues His181, Phe264, Tyr268 Docking Pose Analysis Identifies critical contact points.

| RMSD of Ligand | < 2.0 Å | MD Simulation | Low RMSD suggests a stable binding pose. |

Table 2: Summary of Experimental Validation (Hypothetical Data)

Assay Parameter Value Notes
Parasite Growth Assay IC50 50 nM Potency against the whole parasite.
Cytochrome bc1 Activity IC50 45 nM Direct inhibition of the target enzyme.

| Binding Assay (e.g., SPR) | Kd | 40 nM | Measures the equilibrium dissociation constant. |

Visualizing the Mechanism

Inhibition of the cytochrome bc1 complex disrupts the flow of electrons, thereby inhibiting ATP synthesis.

etc_pathway complex1 Complex I q Ubiquinone (Q) complex1->q complex2 Complex II complex2->q complex3 Complex III (Cytochrome bc1) q->complex3 cytc Cytochrome c complex3->cytc complex4 Complex IV cytc->complex4 atp_synthase ATP Synthase inhibitor 6-Chloro-N- cyclopropylnicotinamide inhibitor->complex3

Caption: Inhibition of mitochondrial electron transport.

Conclusion

This guide outlines a comprehensive, albeit predictive, framework for investigating the molecular interactions of this compound. By combining robust in silico modeling techniques with targeted experimental validation, researchers can elucidate the compound's mechanism of action, confirm its interaction with cytochrome b, and quantify its biological activity. This integrated approach is crucial for the rational design and development of novel therapeutics targeting the mitochondrial electron transport chain.

Spectroscopic Analysis of 6-chloro-N-cyclopropylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 6-chloro-N-cyclopropylnicotinamide, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Due to the current unavailability of public experimental data for this specific compound, this document serves as a detailed procedural framework. It outlines the necessary experimental protocols and data analysis workflows that researchers can employ to characterize this compound. The data tables provided are templates to be populated with experimental results.

Data Presentation

Effective spectroscopic analysis relies on the clear and concise presentation of quantitative data. The following tables are structured to allow for easy comparison and interpretation of NMR and Mass Spectrometry results for this compound.

Table 1: ¹H NMR Data (Template)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
e.g., 8.50d2.11HH-2 (Pyridine)
e.g., 8.10dd8.0, 2.11HH-4 (Pyridine)
e.g., 7.40d8.01HH-5 (Pyridine)
e.g., 6.80br s-1HNH
e.g., 2.90m-1HCH (Cyclopropyl)
e.g., 0.90m-2HCH₂ (Cyclopropyl)
e.g., 0.70m-2HCH₂ (Cyclopropyl)

Table 2: ¹³C NMR Data (Template)

Chemical Shift (δ) ppmAssignment
e.g., 165.0C=O (Amide)
e.g., 158.0C-6 (Pyridine)
e.g., 148.0C-2 (Pyridine)
e.g., 138.0C-4 (Pyridine)
e.g., 125.0C-3 (Pyridine)
e.g., 122.0C-5 (Pyridine)
e.g., 23.0CH (Cyclopropyl)
e.g., 6.0CH₂ (Cyclopropyl)

Table 3: Mass Spectrometry Data (Template)

m/zRelative Intensity (%)Ion Assignment
e.g., 196.04100[M]⁺ (³⁵Cl)
e.g., 198.0432.5[M]⁺ (³⁷Cl)
e.g., 154.0380[M - C₃H₄N]⁺
e.g., 126.0060[M - C₃H₄N - CO]⁺
e.g., 111.0040[C₅H₃ClN]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. ¹H NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Temperature: Set the probe temperature to a constant value, typically 298 K.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Acquisition:

  • Instrument: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Referencing: Calibrate the chemical shift scale using the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • For electrospray ionization (ESI), the concentration may need to be further diluted to the µg/mL or ng/mL range.

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an EI source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

3. Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer with an ESI source, typically coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing compounds.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas (N₂): Adjust flow for a stable spray.

  • Drying Gas (N₂): Set temperature and flow to efficiently desolvate the ions.

  • Mass Range: Scan a range centered around the expected molecular ion.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

experimental_workflow cluster_nmr NMR Analysis Workflow cluster_ms MS Analysis Workflow nmr_prep Sample Preparation (5-10 mg in 0.6 mL solvent) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Peak Picking, Integration, Assignment) nmr_proc->nmr_analysis final_report Technical Report nmr_analysis->final_report ms_prep Sample Preparation (~1 mg/mL solution) ms_acq Data Acquisition (EI or ESI) ms_prep->ms_acq ms_proc Data Processing (Peak Detection) ms_acq->ms_proc ms_analysis Spectral Analysis (Molecular Ion, Fragmentation) ms_proc->ms_analysis ms_analysis->final_report compound 6-chloro-N- cyclopropylnicotinamide compound->nmr_prep compound->ms_prep

Caption: Overall experimental workflow for NMR and MS analysis.

data_analysis_logic cluster_nmr_analysis NMR Data Interpretation cluster_ms_analysis MS Data Interpretation start Spectroscopic Data (NMR & MS) nmr_shifts Analyze Chemical Shifts (Functional Groups, Electronic Environment) start->nmr_shifts ms_mol_ion Identify Molecular Ion Peak (Confirm Molecular Weight) start->ms_mol_ion nmr_coupling Analyze Coupling Patterns (Connectivity) nmr_shifts->nmr_coupling nmr_integration Analyze Integration (Proton Ratios) nmr_coupling->nmr_integration structure Proposed Structure nmr_integration->structure ms_iso Analyze Isotope Pattern (Confirm Presence of Cl) ms_mol_ion->ms_iso ms_frag Analyze Fragmentation (Structural Fragments) ms_iso->ms_frag ms_frag->structure confirmation Structure Confirmation structure->confirmation

Caption: Logical workflow for structural elucidation from spectroscopic data.

Methodological & Application

Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-cyclopropylnicotinamide is a small molecule belonging to the cyclopropyl carboxamide class of compounds. While specific biological data for this compound is limited in publicly available literature, its structural analogs have been identified as inhibitors of the mitochondrial electron transport chain (ETC). Specifically, related cyclopropyl carboxamides have been shown to target cytochrome b, a key protein in Complex III of the ETC. Inhibition of cytochrome b disrupts mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. These characteristics suggest that this compound may serve as a valuable tool for studying mitochondrial function and as a potential candidate for therapeutic development, particularly in oncology, where metabolic reprogramming is a hallmark of cancer cells.

These application notes provide a generalized framework for the initial characterization and use of this compound in a cell culture setting. The provided protocols are intended as a starting point and will require optimization based on the specific cell lines and experimental conditions used.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
Example Cancer Cell Line 1 (e.g., HeLa)24User-defined
48User-defined
72User-defined
Example Cancer Cell Line 2 (e.g., A549)24User-defined
48User-defined
72User-defined
Example Normal Cell Line (e.g., HEK293)24User-defined
48User-defined
72User-defined

Table 2: Apoptotic Effects of this compound

Cell LineCompound Concentration (µM)Treatment Duration (hours)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Example Cell LineVehicle Control48User-definedUser-defined
IC5048User-definedUser-defined
2 x IC5048User-definedUser-defined

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineCompound Concentration (µM)Treatment Duration (hours)Ratio of Red/Green Fluorescence (JC-1 Assay)
Example Cell LineVehicle Control24User-defined
IC5024User-defined
Positive Control (e.g., CCCP)1User-defined

Experimental Protocols

General Guidelines for Handling this compound
  • Solubilization: Due to its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Protocol 1: Determination of Cytotoxicity using a Resazurin-Based Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Selected cell lines

  • Complete culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • Vehicle control (DMSO)

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Methodology:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound, vehicle control, or positive control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the vehicle control wells.

  • Measure the fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis.

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Methodology:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses the compound's impact on mitochondrial health. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

Materials:

  • Selected cell line

  • 96-well clear-bottom black plates or glass-bottom dishes for microscopy

  • JC-1 dye

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Seed cells and treat with this compound as described in the previous protocols. A shorter incubation time (e.g., 6-24 hours) may be sufficient to observe effects on ΔΨm.

  • At the end of the treatment period, add JC-1 dye to the culture medium to a final concentration of 1-5 µM.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the loading medium and wash the cells with PBS or culture medium.

  • Add fresh medium or PBS to the wells.

  • Measure the fluorescence intensity for both red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Visualizations

Hypothesized Signaling Pathway

G A 6-chloro-N- cyclopropylnicotinamide B Mitochondrial Complex III (Cytochrome b) A->B Inhibition C Disruption of Electron Transport Chain B->C D Decreased ΔΨm C->D E Increased ROS C->E F Decreased ATP Production C->F G Release of Cytochrome c D->G E->G H Caspase Activation G->H I Apoptosis H->I

Caption: Hypothesized mechanism of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare stock solution of compound in DMSO D Treat cells with serial dilutions of compound A->D B Culture selected cell lines C Seed cells in multi-well plates B->C C->D E Incubate for 24, 48, and 72 hours D->E F Perform Cell Viability, Apoptosis, and ΔΨm Assays E->F G Measure fluorescence/ luminescence/cell count F->G H Calculate IC50 values and quantify biological effects G->H I Summarize data in tables and generate plots H->I

Caption: General workflow for in vitro evaluation of the compound.

Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-cyclopropylnicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other nicotinamide analogs suggests its potential role as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and signaling.[1][2] Cancer cells, with their high metabolic rate, are often highly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer drug development.[3]

These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound, based on the hypothesis that it acts as a NAMPT inhibitor. The following protocols and data presentation formats are designed to facilitate the characterization of its potency, mechanism of action, and cellular effects.

Putative Mechanism of Action: NAMPT Inhibition

The central hypothesis for the mechanism of action of this compound is the inhibition of the NAMPT enzyme. This inhibition is expected to disrupt the cellular NAD+ pool, leading to a cascade of downstream effects, including metabolic stress, decreased activity of NAD+-dependent enzymes (e.g., sirtuins and PARPs), and ultimately, cell death, particularly in cancer cells with high NAD+ turnover.[2][4]

NAMPT_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Metabolism Cellular Metabolism NAD->Metabolism DNARepair DNA Repair PARP->DNARepair CellSurvival Cell Survival Sirtuins->CellSurvival Metabolism->CellSurvival Apoptosis Apoptosis Compound 6-chloro-N- cyclopropylnicotinamide Compound->NAMPT Inhibition

Caption: Putative signaling pathway of this compound.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in the following tables.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HCT116Colon CarcinomaData to be filled
MCF-7Breast AdenocarcinomaData to be filled
A549Lung CarcinomaData to be filled
OtherSpecifyData to be filled

Table 2: Effect of this compound on Intracellular NAD+ Levels

Cell LineTreatment Concentration (µM)Treatment Duration (h)% NAD+ Reduction (vs. Vehicle)
HCT1161x IC5024Data to be filled
HCT1165x IC5024Data to be filled
MCF-71x IC5024Data to be filled
MCF-75x IC5024Data to be filled

Table 3: Enzymatic Inhibition of Recombinant NAMPT

CompoundIC50 (nM)
This compoundData to be filled
FK866 (Positive Control)Data to be filled

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the cell viability (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Intracellular NAD+ Quantification Assay

This assay measures the direct impact of this compound on the intracellular NAD+ pool, a key indicator of NAMPT inhibition.

Materials:

  • Cancer cell lines

  • 6-well or 96-well plates

  • This compound

  • Commercially available NAD/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a suitable plate format and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value from the viability assay) for a specified time (e.g., 24 hours).

  • Lyse the cells according to the manufacturer's protocol of the NAD/NADH quantification kit.

  • Add the detection reagent to the cell lysates.

  • Incubate for the recommended time at room temperature.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate the intracellular NAD+ concentration and express it as a percentage of the vehicle-treated control.

Protocol 3: In Vitro NAMPT Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of this compound on purified recombinant NAMPT enzyme.[5]

Enzymatic_Assay_Workflow cluster_workflow NAMPT Enzymatic Assay Workflow A Add recombinant NAMPT enzyme to 384-well plate B Add serial dilutions of This compound A->B C Pre-incubate B->C D Add substrate mix (Nicotinamide, PRPP, ATP) C->D E Incubate to allow reaction D->E F Add detection reagents (Coupled enzyme system) E->F G Measure signal (Fluorescence or Absorbance) F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro NAMPT enzymatic assay.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT assay buffer

  • Nicotinamide

  • Phosphoribosyl pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Coupled enzyme system for NAD+ detection (e.g., NMNAT, alcohol dehydrogenase, and a fluorescent or colorimetric substrate)[5]

  • 384-well assay plates

  • This compound

  • Known NAMPT inhibitor as a positive control (e.g., FK866)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 384-well plate, add the recombinant NAMPT enzyme.

  • Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and compounds for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a substrate mixture containing nicotinamide, PRPP, and ATP.

  • Incubate the reaction for a defined period (e.g., 60-120 minutes) at 37°C.

  • Stop the reaction and add the detection reagents from the coupled enzyme system.

  • Incubate to allow the detection reaction to proceed.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for NAMPT inhibition.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound as a putative NAMPT inhibitor. By systematically performing these assays, researchers can elucidate its biological activity, determine its potency, and validate its mechanism of action. These studies are essential first steps in evaluating the potential of this compound as a novel therapeutic agent.

References

6-chloro-N-cyclopropylnicotinamide as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the target protein for 6-chloro-N-cyclopropylnicotinamide is not available in the public domain based on the conducted searches. Therefore, the creation of detailed application notes and protocols for a specific target is not possible.

While the direct target of this compound is not identified, the broader chemical scaffold of nicotinamide and the presence of a cyclopropyl group are found in various chemical probes targeting a range of proteins. This suggests that this compound could potentially be developed as a chemical probe once its biological target is discovered.

General Considerations for Developing a Nicotinamide-Based Chemical Probe:

Should a specific protein target for this compound be identified in the future, the following general principles and experimental workflows would apply to its development and application as a chemical probe.

Physicochemical Properties (Hypothetical)

A summary of key physicochemical properties is essential for understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular FormulaC₉H₉ClN₂OPubChem
Molecular Weight196.63 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Hypothetical Target Validation and Assay Development Workflow

Once a target is identified (e.g., through screening assays), a systematic workflow is necessary to validate the interaction and develop robust assays.

cluster_0 Target Identification cluster_1 Target Validation cluster_2 Assay Development a Phenotypic Screening d Binding Assays (SPR, ITC) a->d b Affinity-based Screening b->d c Computational Docking c->d e Cellular Thermal Shift Assay (CETSA) d->e f Target Knockdown/Knockout e->f g Biochemical Assays f->g h Cell-Based Assays g->h i In Vivo Models h->i

Caption: A generalized workflow for target validation and assay development.

Experimental Protocols (General Templates)

Below are general templates for experimental protocols that would be adapted once a specific target and its associated signaling pathway are known.

Protocol 1: Target Binding Affinity Determination using Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity of this compound to its purified target protein.

Materials:

  • This compound

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified target protein at a concentration of 10-50 µg/mL in immobilization buffer.

    • Block remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM).

    • Inject the compound dilutions over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Cellular Target Engagement using Western Blot

Objective: To assess the effect of this compound on a downstream signaling event of the target protein in a cellular context.

Materials:

  • Relevant cell line expressing the target protein

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against a downstream marker of target activity

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a predetermined time.

    • Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway

Without a known target, a specific signaling pathway cannot be depicted. However, a generic kinase signaling pathway is provided below as an example of the type of diagram that would be generated.

cluster_pathway Generic Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Activates kinase1 Kinase 1 receptor->kinase1 Phosphorylates probe 6-chloro-N- cyclopropylnicotinamide probe->kinase1 Inhibits kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Phosphorylates nucleus Nucleus tf->nucleus Translocates to response Cellular Response nucleus->response

Caption: A hypothetical kinase signaling pathway modulated by a chemical probe.

To provide the requested detailed information, the specific biological target of this compound must first be identified through further research and experimental studies.

Applications of Nicotinamide Derivatives in Cancer Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature specifically detailing the applications of 6-chloro-N-cyclopropylnicotinamide in cancer research. The information herein is based on the well-documented research of its parent compound, Nicotinamide (a form of vitamin B3). These notes and protocols are intended to serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of novel nicotinamide derivatives, such as this compound, in oncology.

Application Notes: Nicotinamide in Cancer Research

Introduction

Nicotinamide is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism, DNA repair, and signaling. Its role in cancer research is primarily centered on its ability to bolster cellular resilience against carcinogenic stressors and to potentially reverse epigenetic modifications that drive tumorigenesis.

Mechanism of Action

The anti-cancer properties of nicotinamide are believed to be multifactorial:

  • DNA Repair Enhancement: Carcinogens like UV radiation can deplete cellular NAD+ levels, thereby crippling the activity of poly(ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair. Nicotinamide supplementation replenishes the NAD+ pool, thus facilitating robust DNA repair.

  • Sirtuin Inhibition: Nicotinamide acts as an inhibitor of sirtuins (Class III histone deacetylases). This inhibition can lead to the re-expression of epigenetically silenced tumor suppressor genes, a key mechanism in halting cancer progression.[1]

  • Anti-Inflammatory Effects: Chronic inflammation is a known driver of cancer. Nicotinamide exhibits anti-inflammatory properties that may contribute to its chemopreventive capabilities.

Key Research Applications

  • Chemoprevention of Non-Melanoma Skin Cancer: Landmark clinical trials have provided strong evidence that oral nicotinamide can significantly reduce the incidence of new basal-cell and squamous-cell carcinomas, as well as premalignant actinic keratoses, in high-risk individuals.[2]

  • Adjuvant Therapy in Lung Cancer: The potential for nicotinamide to reactivate tumor suppressor genes has led to its investigation as a therapeutic agent in lung cancer.[1] Clinical studies have been initiated to evaluate its effectiveness in this setting.[1]

Quantitative Data from Nicotinamide Clinical Trials

The following table summarizes the key findings from a pivotal study on nicotinamide for skin cancer chemoprevention.

Study Endpoint (at 12 months)Rate Reduction in Nicotinamide Group vs. Placebo95% Confidence IntervalP-valueReference
New Non-melanoma Skin Cancers23%4% to 38%0.02[2]
New Squamous-cell Carcinomas30%0% to 51%0.05[2]
New Basal-cell Carcinomas20%-6% to 39%0.12[2]
Actinic Keratoses13%-0.001[2]

Experimental Protocols

Protocol 1: Clinical Evaluation of a Nicotinamide Derivative for Skin Cancer Chemoprevention

This protocol is adapted from a successful phase 3 clinical trial of nicotinamide.[2]

1. Objective: To assess the efficacy and safety of an oral nicotinamide derivative in preventing new non-melanoma skin cancers in a high-risk population.

2. Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.

3. Participant Profile: Individuals with a documented history of at least two non-melanoma skin cancers within the past five years.

4. Intervention:

  • Treatment Arm: 500 mg of the nicotinamide derivative, administered orally, twice daily for a duration of 12 months.
  • Control Arm: An identical-appearing placebo, administered on the same schedule.

5. Assessment Schedule: Dermatological examinations at 3-month intervals for a total of 18 months (12 months on-treatment, 6 months post-treatment follow-up).

6. Endpoints:

  • Primary: The total number of new non-melanoma skin cancers during the 12-month treatment period.
  • Secondary: The number of new squamous-cell and basal-cell carcinomas, the number of actinic keratoses, and the incidence of adverse events.

7. Statistical Plan: The primary outcome will be assessed by comparing the rates of new skin cancers between the two arms using appropriate statistical models.

Protocol 2: Hypothetical Preclinical Workflow for this compound

This protocol outlines a standard preclinical pipeline to evaluate the anti-cancer potential of a novel nicotinamide derivative.

1. Objective: To conduct an initial in vitro characterization of the anti-cancer activity and mechanism of action of this compound.

2. In Vitro Assays:

  • Cell Viability Screening:
  • A panel of human cancer cell lines will be treated with a dose range of the compound for 24, 48, and 72 hours.
  • Cell viability will be quantified using a colorimetric assay (e.g., MTT).
  • The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.
  • Apoptosis Induction:
  • Cells will be treated with the compound at its predetermined IC50 concentration.
  • Apoptosis will be measured via flow cytometry following staining with Annexin V and propidium iodide.
  • Mechanism of Action:
  • Cell lysates from treated and untreated cells will be subjected to Western blot analysis.
  • Blots will be probed with antibodies against key proteins in DNA repair and apoptosis pathways (e.g., PARP, cleaved caspases, Bcl-2 family members).

Visualized Pathways and Workflows

cluster_stress Carcinogenic Stress (e.g., UV Radiation) cluster_response Cellular Damage cluster_intervention Therapeutic Intervention cluster_effects Protective Mechanisms uv_radiation UV Radiation dna_damage DNA Damage uv_radiation->dna_damage nad_depletion NAD+ Depletion uv_radiation->nad_depletion parp_activity Increased PARP Activity dna_damage->parp_activity Activates nad_depletion->parp_activity Impairs nicotinamide Nicotinamide nad_replenishment NAD+ Replenishment nicotinamide->nad_replenishment Serves as precursor sirtuin_inhibition Sirtuin Inhibition nicotinamide->sirtuin_inhibition Inhibits nad_replenishment->parp_activity Restores dna_repair Enhanced DNA Repair parp_activity->dna_repair cancer_prevention Cancer Prevention dna_repair->cancer_prevention gene_reexpression Tumor Suppressor Gene Re-expression sirtuin_inhibition->gene_reexpression gene_reexpression->cancer_prevention

Caption: The Role of Nicotinamide in Mitigating Carcinogenesis.

start Novel Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro cell_viability Cell Viability Assays (IC50) in_vitro->cell_viability apoptosis Apoptosis Assays in_vitro->apoptosis moa Mechanism of Action Studies in_vitro->moa in_vivo In Vivo Evaluation in_vitro->in_vivo Lead Candidate toxicology Toxicology Studies in_vivo->toxicology xenograft Xenograft Efficacy Models in_vivo->xenograft clinical_dev Clinical Development in_vivo->clinical_dev Promising Candidate phase1 Phase I Clinical Trial (Safety) clinical_dev->phase1 phase2 Phase II Clinical Trial (Efficacy) phase1->phase2 phase3 Phase III Clinical Trial (Pivotal) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Drug Development Pipeline for a Novel Cancer Therapeutic.

References

Application Notes and Protocols for the Study of DNA Repair Pathways Using a Novel Nicotinamide Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or application of 6-chloro-N-cyclopropylnicotinamide in the study of DNA repair pathways. The following application notes and protocols are provided as a representative example for a hypothetical nicotinamide-based PARP inhibitor, herein referred to as "Compound N" , to guide researchers in the potential evaluation of similar small molecules in this field.

Application Notes: Investigating "Compound N" as a Modulator of DNA Repair

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR), leading to a concept known as synthetic lethality.[1] Nicotinamide is the endogenous inhibitor of PARP1, and synthetic nicotinamide analogs are a major class of PARP inhibitors. "Compound N," a hypothetical this compound, is investigated here as a potential PARP1 inhibitor for studying its effects on DNA repair pathways.

Mechanism of Action

"Compound N" is hypothesized to act as a competitive inhibitor of PARP1, binding to the nicotinamide-binding pocket of the enzyme. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to the site of damage. The inhibition of PARP1 by "Compound N" is expected to trap the enzyme on DNA, leading to the formation of cytotoxic PARP1-DNA complexes. These complexes can stall replication forks and lead to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficient HR repair, such as those with BRCA1/2 mutations.

Potential Applications in DNA Repair Research

  • Elucidation of DNA Repair Pathways: By inhibiting PARP1, "Compound N" can be used as a tool to study the interplay between different DNA repair pathways, such as BER, HR, and non-homologous end joining (NHEJ).

  • Sensitization to DNA Damaging Agents: "Compound N" can be investigated for its ability to potentiate the cytotoxic effects of DNA damaging agents like temozolomide or ionizing radiation.

  • Synthetic Lethality Studies: This compound can be used to identify novel synthetic lethal interactions by screening it against cell lines with various DNA repair gene defects.

  • Drug Discovery and Development: The characterization of "Compound N" can provide a basis for the development of more potent and selective PARP inhibitors for cancer therapy.

Quantitative Data Summary

The following tables present hypothetical data for "Compound N" to illustrate the type of quantitative information that would be generated during its characterization.

Table 1: In Vitro Efficacy of "Compound N"

Assay TypeCell LineIC50 (nM)
PARP1 Enzymatic Assay(Biochemical)5.2
Cell Viability (72h)HeLa (HR-proficient)1500
Cell Viability (72h)MDA-MB-436 (BRCA1-mutant)25
Cell Viability (72h)Capan-1 (BRCA2-mutant)40

Table 2: Cellular Effects of "Compound N" (100 nM, 24h treatment)

Cell Lineγ-H2AX Foci per Cell (fold increase)RAD51 Foci per Cell (fold increase)G2/M Cell Cycle Arrest (%)
HeLa1.51.210
MDA-MB-4368.20.865
Capan-17.50.960

Experimental Protocols

Protocol 1: PARP1 Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of "Compound N" on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • "Compound N"

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for reporter enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well streptavidin plate with histone H1.

  • Wash the plate to remove unbound histone H1.

  • Add varying concentrations of "Compound N" to the wells.

  • Add a mixture of recombinant PARP1 enzyme and biotinylated NAD+ to initiate the reaction.

  • Incubate the plate to allow for PARylation of histone H1.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the reporter enzyme substrate and incubate to develop a signal.

  • Stop the reaction with the stop solution.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Viability Assay

This protocol describes the determination of the cytotoxic effect of "Compound N" on different cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-436, Capan-1)

  • Complete cell culture medium

  • "Compound N"

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of "Compound N" for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence, absorbance, or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Immunofluorescence Staining for DNA Damage Markers

This protocol is for visualizing and quantifying DNA damage (γ-H2AX foci) and HR proficiency (RAD51 foci) in cells treated with "Compound N".

Materials:

  • Cells grown on coverslips

  • "Compound N"

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-RAD51)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with "Compound N" for the desired time.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies against γ-H2AX and RAD51.

  • Wash the cells with PBS.

  • Incubate with appropriate fluorescently labeled secondary antibodies.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of foci per cell using image analysis software.

Visualizations

DNA_Repair_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Inhibition by Compound N cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP1 PARP1 SSB->PARP1 binds to BER_Complex Base Excision Repair (BER) Complex (XRCC1, etc.) PARP1->BER_Complex recruits via PARylation PARP1_trapped Trapped PARP1-DNA Complex Replication_Fork_Stalling Replication Fork Stalling PARP1->Replication_Fork_Stalling trapping leads to SSB_Repaired Repaired DNA BER_Complex->SSB_Repaired repairs SSB Compound_N Compound N (Hypothetical PARP Inhibitor) Compound_N->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork_Stalling->DSB leads to HR_proficient HR Proficient (BRCA1/2 WT) DSB->HR_proficient repaired by HR HR_deficient HR Deficient (BRCA1/2 mutant) DSB->HR_deficient cannot be repaired by HR Cell_Survival Cell Survival HR_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Caption: Mechanism of action of a hypothetical PARP inhibitor, "Compound N".

Experimental_Workflow start Start: Hypothesis 'Compound N' is a PARP inhibitor biochemical_assay Biochemical Assay: PARP1 Enzymatic Inhibition (IC50) start->biochemical_assay cell_lines Select Cell Lines: - HR-proficient (e.g., HeLa) - HR-deficient (e.g., MDA-MB-436) biochemical_assay->cell_lines cell_viability Cell-Based Assays: Cell Viability (IC50) cell_lines->cell_viability mechanism_studies Mechanistic Studies: - Immunofluorescence (γ-H2AX, RAD51) - Cell Cycle Analysis cell_viability->mechanism_studies data_analysis Data Analysis and Interpretation mechanism_studies->data_analysis conclusion Conclusion: Evaluate 'Compound N' as a DNA repair modulator data_analysis->conclusion

Caption: Experimental workflow for characterizing "Compound N".

References

Application Note: Protocol for the Preparation of 6-chloro-N-cyclopropylnicotinamide Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the dissolution of 6-chloro-N-cyclopropylnicotinamide for use in research and drug development applications. Due to the limited availability of public quantitative solubility data for this specific compound, this guide first presents a detailed method for experimentally determining its solubility in common laboratory solvents. Subsequently, a standard operating procedure for the preparation of stock and working solutions is described. These protocols are designed to ensure consistent and reproducible results in downstream biological and chemical assays.

Physicochemical Properties

Proper preparation of solutions requires an understanding of the compound's basic chemical properties. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 585544-22-5PubChem[1]
Molecular Formula C₉H₉ClN₂OPubChem[1]
Molecular Weight 196.63 g/mol PubChem[1]
Canonical SMILES C1CC1NC(=O)C2=CN=C(C=C2)ClPubChem[1]
IUPAC Name 6-chloro-N-cyclopropylpyridine-3-carboxamidePubChem[1]
Solubility Data not publicly available. An experimental protocol to determine solubility is provided below.N/A

Experimental Protocols

Protocol for Solubility Determination

Given the absence of published solubility data, an initial solubility test is critical before preparing stock solutions for experiments. This protocol provides a method to estimate the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, absolute)

  • Deionized Water (or buffer of choice, e.g., PBS pH 7.2)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Prepare Solvent Aliquots: Dispense 100 µL of each test solvent (e.g., DMSO, Ethanol, Water) into separate, clearly labeled 1.5 mL microcentrifuge tubes.

  • Weigh Compound: Accurately weigh out approximately 1-2 mg of this compound.

  • Initial Addition: Add a small, known amount of the compound (e.g., 0.2 mg) to each tube containing the solvent.

  • Mixing: Vortex each tube vigorously for 30-60 seconds. Visually inspect for any undissolved particles.

  • Incremental Addition: If the compound dissolves completely, continue adding small, known increments (e.g., 0.2 mg) to the tube. After each addition, repeat the vortexing step.

  • Reaching Saturation: Continue the incremental addition until a small amount of solid material remains undissolved even after vigorous mixing. This indicates that the solution is saturated.

  • Equilibration: Allow the saturated solution to equilibrate by gently mixing on a rotator at room temperature for 1-2 hours. This ensures that the maximum amount of compound has dissolved.

  • Separation: Centrifuge the tubes at high speed (>10,000 x g) for 5 minutes to pellet the undissolved solid.

  • Calculation: Calculate the approximate solubility by summing the total mass of the compound that fully dissolved in the known volume of solvent. Express the result in mg/mL.

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, based on the solubility data determined in the previous step.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom tube (e.g., 15 mL) or amber glass vial

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Determine Mass: Based on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM) and volume, calculate the required mass of the compound using the formula: Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000 Example for 10 mL of a 10 mM stock: Mass = 10 mM x 10 mL x 196.63 g/mol / 1000 = 19.66 mg

  • Weigh and Transfer: Carefully weigh the calculated amount of this compound and transfer it to the sterile tube or vial.

  • Add Solvent: Add approximately 80% of the final desired volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Ensure there are no visible solid particles.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume.

  • Final Mixing and Aliquoting: Mix the solution thoroughly by inverting the tube several times. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and mix well before making further dilutions.

Note on Aqueous Solutions: Most nicotinamide-based small molecules exhibit poor solubility in aqueous buffers. To prepare working solutions for cell culture or other aqueous assays, first dissolve the compound in DMSO to create a high-concentration stock. Then, dilute this stock into the aqueous buffer or media, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solution preparation and a hypothetical signaling pathway where the compound may exert its effects.

G cluster_prep Compound Preparation Workflow weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check aliquot Aliquot into Single-Use Tubes check->aliquot Yes fail Incomplete Dissolution: Re-evaluate Solubility check->fail No store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for dissolving this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Activation kinase1 Kinase A (e.g., Nicotinamide-sensitive) receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression & Cellular Response transcription_factor->gene_expression compound 6-chloro-N- cyclopropylnicotinamide compound->kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

References

Application Notes and Protocols for Cellular Uptake and Distribution of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific experimental data on the cellular uptake and distribution of 6-chloro-N-cyclopropylnicotinamide is not publicly available. The following application notes and protocols provide a generalized framework and best-practice methodologies for researchers and drug development professionals to investigate the cellular pharmacokinetics of this and other novel small molecule compounds. The quantitative data presented herein is illustrative and should be considered as a template for the presentation of experimentally derived results.

Application Notes

The characterization of a drug candidate's ability to permeate cell membranes and accumulate within cells is a critical early step in the drug discovery and development pipeline. Understanding the cellular uptake and distribution of a compound like this compound is fundamental to elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing potential off-target effects. These studies provide insights into whether the compound can reach its intracellular target at a sufficient concentration to exert a biological effect. Key parameters to investigate include the rate and extent of uptake, the influence of active transport versus passive diffusion, and the subcellular distribution of the compound. The following protocols outline standard in vitro methods for these assessments.

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol describes a method for quantifying the accumulation of this compound in a cultured mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) over time.

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO2)

  • Automated cell counter or hemocytometer

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the selected cells into multi-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in pre-warmed complete culture medium.

  • Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the test compound. Incubate for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). To determine if uptake is energy-dependent, a parallel experiment can be run at 4°C, a condition under which active transport is significantly inhibited.[1]

  • Cell Washing: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Cell Lysis and Harvesting: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay). Analyze the concentration of this compound in the cell lysates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Normalize the amount of the compound to the total protein concentration or cell number to determine the intracellular concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for passive diffusion into cells.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the test compound solution in PBS to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, which is filled with fresh PBS.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (V_A / (Area * Time)) * [drug]_acceptor / ([drug]_donor - [drug]_acceptor)

    Where V_A is the volume of the acceptor well, Area is the area of the filter, and Time is the incubation time.

Data Presentation

Table 1: Example Data - Time-Dependent Cellular Uptake of this compound in HeLa Cells

Incubation Time (hours)Intracellular Concentration (µM) at 37°CIntracellular Concentration (µM) at 4°C
0.51.2 ± 0.20.1 ± 0.05
12.5 ± 0.40.2 ± 0.07
24.8 ± 0.60.2 ± 0.06
47.9 ± 0.90.3 ± 0.08
89.5 ± 1.10.3 ± 0.09
2410.2 ± 1.30.4 ± 0.1

Table 2: Example Data - Concentration-Dependent Cellular Uptake of this compound in HeLa Cells (4-hour incubation)

Extracellular Concentration (µM)Intracellular Concentration (µM)
10.8 ± 0.1
53.9 ± 0.5
107.9 ± 0.9
2518.5 ± 2.1
5035.2 ± 3.8

Table 3: Example Data - Passive Permeability of this compound (PAMPA)

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
This compound8.5 ± 1.2High
Warfarin (Low Permeability Control)0.5 ± 0.1Low
Propranolol (High Permeability Control)15.2 ± 1.8High

Visualizations

CellularUptakeWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Multi-well Plates C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate at 37°C and 4°C C->D E Wash Cells with Ice-Cold PBS D->E F Lyse Cells and Collect Lysate E->F G Quantify Protein Concentration F->G H Quantify Compound by LC-MS/MS F->H I Normalize and Calculate Intracellular Concentration G->I H->I PampaWorkflow cluster_setup Assay Setup cluster_run Assay Execution cluster_readout Data Acquisition and Analysis P1 Coat Filter Plate with Artificial Membrane P2 Add Compound to Donor Plate P1->P2 P4 Assemble Donor and Acceptor Plates P2->P4 P3 Add Buffer to Acceptor Plate P3->P4 P5 Incubate at Room Temperature P4->P5 P6 Measure Compound Concentration in Donor and Acceptor Wells P5->P6 P7 Calculate Permeability Coefficient (Pe) P6->P7

References

Application Notes and Protocols for 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing assays to characterize the biological activity of 6-chloro-N-cyclopropylnicotinamide. The protocols and supporting information are intended to facilitate research into its potential as an antimalarial, antifungal, or cytotoxic agent.

Introduction

This compound is a small molecule belonging to the class of cyclopropyl carboxamides. This class of compounds has garnered scientific interest due to demonstrated biological activities, including antimalarial properties through the inhibition of the mitochondrial electron transport chain.[1] Specifically, related compounds have been shown to target cytochrome b, a key component of the cytochrome bc1 complex (Complex III).[1] Furthermore, various nicotinamide derivatives have exhibited antifungal activity.[2][3][4][5][6]

These notes provide detailed protocols for a panel of assays to investigate the bioactivity of this compound, including its effects on cell viability, fungal growth, and mitochondrial function.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for this compound to serve as an example for data presentation and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HEK293MTT4875.2
HepG2MTT4858.9
A549MTT4882.1

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssay MethodIncubation Time (hours)MIC (µg/mL)
Aspergillus fumigatusBroth Microdilution4816
Candida albicansBroth Microdilution2432
Trichophyton rubrumBroth Microdilution728

Table 3: Mitochondrial Complex III Inhibitory Activity

AssaySubstrateInhibitor ControlIC₅₀ (µM)
Cytochrome c ReductionDecylubiquinolAntimycin A12.5

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[7][8][9]

Materials:

  • Human cell lines (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of this compound against filamentous fungi, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • Fungal isolates (e.g., Aspergillus fumigatus)

  • Potato Dextrose Agar (PDA) plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • This compound

  • DMSO

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Grow the fungal isolate on a PDA plate at 35°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a complete inhibition of visible growth.

Mitochondrial Complex III Activity Assay

This protocol measures the activity of the cytochrome bc1 complex (Complex III) by monitoring the reduction of cytochrome c. Inhibition of this complex by this compound will lead to a decrease in the rate of cytochrome c reduction.

Materials:

  • Isolated mitochondria or a commercial Complex II/III activity assay kit[10]

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Cytochrome c (from horse heart)

  • Decylubiquinol (substrate)

  • This compound

  • Antimycin A (positive control inhibitor)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Protocol:

  • Reagent Preparation: Prepare a stock solution of cytochrome c in assay buffer. Prepare a stock solution of decylubiquinol in ethanol. Prepare serial dilutions of this compound and antimycin A in the appropriate solvent.

  • Assay Setup: In a cuvette, add assay buffer, cytochrome c, and the test compound (or control).

  • Reaction Initiation: Initiate the reaction by adding decylubiquinol.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway of Complex III Inhibition

cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Effects Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ETC_disruption Disrupted Electron Transport Chain Complex_III->ETC_disruption Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ROS Increased ROS Production ETC_disruption->ROS ATP_depletion Decreased ATP Production ETC_disruption->ATP_depletion Apoptosis Apoptosis ROS->Apoptosis ATP_depletion->Apoptosis Compound 6-chloro-N- cyclopropylnicotinamide Compound->Complex_III Inhibition

Caption: Inhibition of Complex III by this compound.

Experimental Workflow for Cytotoxicity Assessment

A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate 48 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4 hours E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship for Antifungal MIC Determination

cluster_0 Preparation A Prepare Fungal Inoculum C Inoculate Plates A->C B Prepare Serial Dilutions of Compound B->C D Incubate 48-72 hours C->D E Observe for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for High-Throughput Screening of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-chloro-N-cyclopropylnicotinamide in high-throughput screening (HTS) campaigns. This document outlines the screening workflow, data analysis, and validation of potential hits.

Introduction to High-Throughput Screening (HTS)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. Utilizing automation, miniaturized assays, and sensitive detection methods, HTS enables the identification of "hits" that can serve as starting points for drug development.[1][2] Key steps in an HTS campaign include assay development, primary screening, confirmation screening, and dose-response analysis to identify and validate active compounds.[3]

Chemical Information for this compound:

PropertyValue
Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
IUPAC Name 6-chloro-N-cyclopropylpyridine-3-carboxamide
CAS Number 874972-39-3
PubChem CID 9449822[4]

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate candidate compounds. This process begins with the preparation of assay plates and compound libraries, followed by automated screening and data analysis.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Optimization Plate_Prep Assay Plate Preparation Assay_Dev->Plate_Prep Primary_Screen Primary Screen (Single Concentration) Plate_Prep->Primary_Screen Compound_Prep Compound Library Preparation Compound_Prep->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Confirmation Confirmation Screen Hit_ID->Confirmation Dose_Response Dose-Response Analysis (IC50/EC50) Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Fig. 1: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

General Assay Plate Preparation

The foundation of a successful HTS campaign is the meticulous preparation of microtiter plates.[1]

  • Plate Selection : Choose appropriate microtiter plates (e.g., 384- or 1536-well) based on the assay requirements and detection method.

  • Cell Seeding (for cell-based assays) :

    • Culture cells to the appropriate confluency.

    • Trypsinize and resuspend cells in the appropriate medium to achieve the desired seeding density.

    • Dispense the cell suspension into the wells of the microtiter plate using an automated liquid handler.

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell adherence.

  • Reagent Preparation : Prepare all necessary buffers, substrates, and detection reagents according to the specific assay protocol.

Compound Handling and Plating
  • Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution : For dose-response experiments, perform serial dilutions of the compound stock to create a range of concentrations.

  • Compound Transfer : Utilize an automated liquid handling system to transfer a precise volume of the compound from the library plates to the assay plates. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects.

Primary High-Throughput Screen

The primary screen is performed at a single concentration to identify initial hits.

  • Compound Addition : Add this compound and control compounds to the prepared assay plates.

  • Incubation : Incubate the plates for a predetermined period to allow for compound-target interaction.

  • Signal Detection : Add detection reagents and measure the assay signal using a plate reader capable of detecting the appropriate output (e.g., fluorescence, luminescence, absorbance).[5]

Hit Confirmation and Dose-Response Analysis
  • Hit Selection : Identify initial "hits" from the primary screen based on a predefined activity threshold (e.g., >50% inhibition or activation).

  • Confirmation Screen : Re-test the selected hits under the same conditions as the primary screen to confirm their activity and eliminate false positives.

  • Dose-Response Assay : Test the confirmed hits over a range of concentrations (e.g., 8-12 point dose-response curve) to determine their potency (IC50 or EC50).

Data Analysis and Interpretation

Proper data analysis is crucial for the reliable identification of hits.

Key Metrics for HTS Data Quality:

MetricFormulaDescriptionAcceptable Value
Z'-factor 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ]A measure of assay quality and statistical separation between positive and negative controls.> 0.5
Signal-to-Background (S/B) Mean_pos / Mean_negThe ratio of the signal from the positive control to the negative control.> 2
Signal-to-Noise (S/N) (Mean_pos - Mean_neg) / SD_negThe difference between the positive and negative control signals relative to the noise.> 10

SD_pos = Standard Deviation of the positive control; SD_neg = Standard Deviation of the negative control; Mean_pos = Mean of the positive control; Mean_neg = Mean of the negative control.

Hypothetical Dose-Response Data for a "Hit" Compound:

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.1

Hypothetical Signaling Pathway Modulation

While the specific mechanism of action for this compound is not defined in the provided search results, a hypothetical scenario could involve the inhibition of a kinase signaling pathway, a common target in drug discovery.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade cluster_inhibition Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Regulation Cell_Response Cellular Response Gene_Expression->Cell_Response Inhibitor 6-chloro-N- cyclopropylnicotinamide Inhibitor->Kinase2 Inhibition

Fig. 2: Hypothetical inhibition of a kinase signaling pathway by this compound.

Hit Validation and Secondary Assays

Following the identification of a potent hit, further experiments are necessary to validate its activity and characterize its mechanism of action.

Hit_Validation_Logic cluster_validation_steps Validation Steps Primary_Hit Primary Hit from HTS (e.g., this compound) Orthogonal_Assay Orthogonal Assay (Different technology/readout) Primary_Hit->Orthogonal_Assay Counter_Screen Counter-Screen (To identify off-target effects) Primary_Hit->Counter_Screen Cellular_Assay Cellular Thermal Shift Assay (CETSA) (Target engagement) Orthogonal_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) (Analog synthesis and testing) Counter_Screen->SAR Cellular_Assay->SAR

Fig. 3: Logical flow for the validation of a primary hit from an HTS campaign.

Protocol for a Secondary Orthogonal Assay (e.g., Western Blot for Phospho-Protein Levels):

  • Cell Treatment : Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis : Lyse the cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting : Probe the membrane with primary antibodies specific for the phosphorylated and total target protein, followed by secondary antibodies.

  • Detection : Visualize the protein bands using an appropriate detection method and quantify the band intensities to determine the effect of the compound on protein phosphorylation.

References

Synthesis of 6-Chloro-N-Cyclopropylnicotinamide Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-chloro-N-cyclopropylnicotinamide and its derivatives. The information is intended to guide researchers in the exploration of the structure-activity relationships (SAR) of this chemical scaffold, which has shown potential in various therapeutic areas.

Introduction

The this compound core is a versatile scaffold that has been investigated for its potential as an active pharmacophore in several drug discovery programs. The presence of the chlorine atom at the 6-position of the pyridine ring and the cyclopropyl group on the amide nitrogen provides unique electronic and steric properties that can be fine-tuned to optimize biological activity and pharmacokinetic profiles. This document outlines the synthetic procedures for the parent compound and provides a framework for the generation of a library of derivatives to facilitate comprehensive SAR studies.

Synthetic Pathway Overview

The primary synthetic route to this compound derivatives involves the coupling of a substituted 6-chloronicotinic acid with cyclopropylamine or its derivatives. This can be achieved through several established amide bond formation methodologies. A general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Activation Carboxylic Acid Activation 6-Chloronicotinic_Acid->Activation Cyclopropylamine Cyclopropylamine Coupling Amide Bond Formation Cyclopropylamine->Coupling Activation->Coupling Purification Purification Coupling->Purification Final_Compound This compound Derivatives Purification->Final_Compound

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a common method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Materials:

  • 6-Chloronicotinic acid

  • Cyclopropylamine

  • Oxalyl chloride or Thionyl chloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a catalyst for acid chloride formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride. This is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve cyclopropylamine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Protocol using a Coupling Reagent

Materials:

  • 6-Chloronicotinic acid

  • Cyclopropylamine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or other suitable coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for understanding its SAR. Key areas for modification include the N-cyclopropyl group and the pyridine ring.

SAR of the N-Alkyl Group

The N-cyclopropyl group is often a key determinant of biological activity. The following table summarizes the impact of modifications to this group on the antimalarial activity against Plasmodium falciparum.

CompoundR GroupP. falciparum 3D7 EC50 (µM)HepG2 CC50 (µM)
1 Cyclopropyl0.14>40
2 H>10-
3 Methyl2.6>40
4 Ethyl0.70>40
5 Isopropyl0.16>40
6 Cyclobutyl0.48-
7 Phenyl0.55-

Data sourced from a study on cyclopropyl carboxamides targeting cytochrome b.[1]

SAR Insights:

  • The N-cyclopropyl group (Compound 1 ) appears to be optimal for potent antimalarial activity.[1]

  • Replacement of the cyclopropyl group with smaller alkyl groups like methyl (Compound 3 ) or a larger phenyl group (Compound 7 ) leads to a decrease in activity.[1]

  • The isopropyl group (Compound 5 ) retains comparable potency to the cyclopropyl group.[1]

  • Complete removal of the alkyl substituent (Compound 2 ) results in a significant loss of activity.[1]

SAR_Relationship Scaffold 6-Chloro-N-R-nicotinamide Modification Modification of R group Scaffold->Modification Activity Biological Activity Modification->Activity SAR Structure-Activity Relationship Activity->SAR

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 6-chloro-N-cyclopropylnicotinamide.

Troubleshooting Guide

Issue: Poor dissolution of this compound in aqueous buffers.

This is a common challenge for compounds with crystalline structures and amide functional groups. The following steps provide a systematic approach to troubleshoot and enhance solubility.

Step 1: Initial Characterization and Simple Approaches

  • Question: My compound is precipitating out of my aqueous solution. What should I try first?

  • Answer: Start with fundamental techniques such as pH modification and the use of co-solvents, as these are often the simplest and most cost-effective methods. Due to the presence of the pyridine ring, the solubility of this compound is likely pH-dependent.

  • Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers ranging from pH 2 to 10 (e.g., citrate, phosphate, borate).

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH to determine the optimal pH range for solubilization.

Step 2: Employing Solubilizing Excipients

  • Question: Adjusting the pH did not sufficiently improve the solubility. What is the next step?

  • Answer: Consider using solubilizing excipients. Nicotinamide, a structurally related and well-documented hydrotrope, is a logical choice.[1][2][3] Hydrotropes are compounds that increase the solubility of poorly soluble substances in water.[4] Another common approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules.[5]

  • Experimental Protocol: Co-solvency with Nicotinamide

    • Prepare stock solutions of nicotinamide in your optimal aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).[1][2]

    • Add an excess of this compound to each nicotinamide solution.

    • Follow the equilibration and analysis steps outlined in the pH-dependent solubility protocol.

    • Plot the solubility of your compound against the nicotinamide concentration to assess the effectiveness of hydrotropy.

  • Experimental Protocol: Cyclodextrin Complexation

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare aqueous solutions of HP-β-CD at a range of concentrations (e.g., 1-20 mM).

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures as previously described.

    • Separate the dissolved and undissolved compound and quantify the concentration in the supernatant.

    • Analyze the data to determine the stoichiometry and stability constant of the inclusion complex.

Step 3: Advanced Formulation Strategies

  • Question: I have tried co-solvents and cyclodextrins, but the solubility is still not adequate for my application. What other options do I have?

  • Answer: For more significant solubility enhancements, advanced formulation strategies such as co-crystallization and the preparation of amorphous solid dispersions may be necessary. Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds, which can alter the physicochemical properties of the API.[6]

  • Experimental Protocol: Co-crystal Screening with Nicotinamide

    • Method: Solvent evaporation is a common screening method.[6]

    • Dissolve this compound and a co-former (in this case, nicotinamide) in a suitable solvent in a specific stoichiometric ratio (e.g., 1:1 or 1:2).

    • Allow the solvent to evaporate slowly at room temperature.

    • Analyze the resulting solid material using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared Spectroscopy (IR) to confirm the formation of a new crystalline phase.[6]

    • Evaluate the solubility and dissolution rate of the confirmed co-crystal in your desired aqueous medium.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound

pHBuffer SystemSolubility (µg/mL)
2.0Citrate150
4.0Citrate25
6.0Phosphate5
7.4Phosphate4
8.0Phosphate4
10.0Borate6

Table 2: Illustrative Effect of Excipients on Solubility at pH 7.4

ExcipientConcentration (% w/v)Solubility (µg/mL)Fold Increase
None-41
Nicotinamide5%4010
Nicotinamide10%12030
Nicotinamide20%400100
HP-β-CD5%6015
HP-β-CD10%15037.5
HP-β-CD20%35087.5

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble This compound ph pH Adjustment start->ph Apply Method cosolvent Co-solvency (e.g., Nicotinamide) start->cosolvent Apply Method cyclo Cyclodextrin Complexation start->cyclo Apply Method cocrystal Co-crystal Formation start->cocrystal Apply Method analysis Solubility & Dissolution Testing (HPLC) ph->analysis Analyze Result cosolvent->analysis Analyze Result cyclo->analysis Analyze Result cocrystal->analysis Analyze Result outcome Optimized Aqueous Solubility analysis->outcome Achieve Goal

Caption: Experimental workflow for improving aqueous solubility.

hydrotropy_mechanism cluster_system Aqueous System cluster_complex Soluble Complex drug Drug Molecule c1 Drug drug->c1 Complexation hydrotrope Hydrotrope (Nicotinamide) h1 Hydrotrope hydrotrope->h1 Stacking h2 Hydrotrope hydrotrope->h2 Stacking

Caption: Mechanism of hydrotropic solubilization by nicotinamide.

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound expected to have low aqueous solubility?

    • A1: Its chemical structure contains a relatively non-polar cyclopropyl group and a chloropyridine ring, which contribute to its hydrophobicity. Crystalline solids also require additional energy to break the crystal lattice before they can dissolve, often resulting in lower solubility compared to amorphous forms.

  • Q2: Can I use organic co-solvents like DMSO or ethanol?

    • A2: While organic co-solvents can increase solubility, they may not be suitable for all applications, particularly in biological or pharmaceutical contexts where they can introduce toxicity or alter experimental outcomes. The methods described here focus on aqueous-based systems with biocompatible excipients.

  • Q3: How does nicotinamide increase the solubility of other compounds?

    • A3: Nicotinamide is known to act as a hydrotrope, forming non-covalent complexes (stacking complexes) with poorly soluble drugs, which are themselves more soluble in water.[1][7] It can also form co-crystals, which can have significantly different and often improved solubility and dissolution profiles compared to the parent compound.[6]

  • Q4: Are there any potential downsides to using these solubility enhancement techniques?

    • A4: Yes. High concentrations of co-solvents or cyclodextrins can sometimes interfere with biological assays or have their own physiological effects. Co-crystal formation requires careful screening and characterization to ensure a stable and reproducible new solid form. It is crucial to evaluate the compatibility of any chosen method with the intended downstream application.

  • Q5: What analytical techniques are essential for this work?

    • A5: At a minimum, you will need a reliable method to quantify the concentration of your compound, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). For analyzing solid forms in co-crystal screening, Powder X-ray Diffraction (PXRD) is the definitive technique for identifying new crystalline structures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also highly valuable for characterizing the thermal properties of your compound and any new solid forms.

References

6-chloro-N-cyclopropylnicotinamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-chloro-N-cyclopropylnicotinamide. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential stability issues and degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound?

Based on its chemical structure, which includes a chloropyridine ring, an amide linkage, and a cyclopropyl group, this compound may be susceptible to several degradation pathways. Key areas of concern include:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 6-chloronicotinic acid and cyclopropylamine. The lability of the amide bond is a common degradation pathway for many pharmaceuticals.

  • Photodegradation: The pyridine ring, particularly with a chlorine substituent, may absorb UV light, potentially leading to photolytic degradation. This can involve dechlorination or other rearrangements of the aromatic ring.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. While specific data for this molecule is unavailable, thermal degradation of related structures like polyamides involves the scission of weaker bonds.[1][2] For this compound, this could involve the amide linkage or the bond between the cyclopropyl group and the nitrogen.

  • Oxidative Degradation: While the core structure is not exceptionally prone to oxidation, the presence of tertiary nitrogens and the aromatic ring means that oxidative conditions, for instance in the presence of peroxides, could lead to the formation of N-oxides or other oxidative degradation products.

Q2: What are the likely degradation products of this compound?

  • 6-chloronicotinic acid: Formed via hydrolysis of the amide bond.

  • Cyclopropylamine: Also formed via hydrolysis of the amide bond.

  • Des-chloro analog (N-cyclopropylnicotinamide): Potentially formed under reductive or certain photolytic conditions.

  • Hydroxylated derivatives: The chlorine atom on the pyridine ring could be substituted by a hydroxyl group, particularly under hydrolytic conditions, to form 6-hydroxy-N-cyclopropylnicotinamide.

Q3: How can I store this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

  • pH: When in solution, maintain a neutral pH if possible, as extremes of pH are likely to promote hydrolysis.

Troubleshooting Guides

Issue 1: I am seeing an unexpected peak in my chromatogram when analyzing my sample containing this compound.

This unexpected peak could be a degradation product. To troubleshoot this, consider the following steps:

  • Review Sample Preparation and Storage:

    • Was the sample recently prepared? If not, how was it stored (temperature, light exposure, solvent)?

    • What is the pH of the sample solution? Acidic or basic conditions could be causing hydrolysis.

  • Perform a Forced Degradation Study: To identify potential degradation products, you can subject a sample of this compound to forced degradation conditions. This will help in confirming if the unexpected peak corresponds to a degradant. A general protocol for forced degradation is provided below.

  • Analyze by LC-MS: Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass of the unexpected peak, which can help in identifying its structure.[3]

Issue 2: The potency of my this compound stock solution seems to have decreased over time.

A decrease in potency is a strong indicator of degradation.

  • Confirm Identity and Purity: Re-analyze the stock solution by a validated analytical method (e.g., HPLC-UV) to confirm the concentration and check for the presence of degradation products.

  • Investigate Storage Conditions: Review the storage conditions of the stock solution (solvent, temperature, light exposure). If the solvent is aqueous and not buffered to a neutral pH, hydrolysis may be the cause.

  • Prepare Fresh Stock Solutions: It is good practice to prepare fresh stock solutions regularly, especially for compounds with potential stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[4]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature and analyze at different time intervals.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a set duration.

    • Also, prepare a solution of the compound and expose it to the same thermal stress.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60 °C15%6-chloronicotinic acid, Cyclopropylamine
0.1 M NaOH24 hours60 °C25%6-chloronicotinic acid, Cyclopropylamine
3% H₂O₂48 hoursRoom Temp5%Oxidized derivatives
Thermal (Solid)7 days80 °C<2%Minor unidentified products
Photolytic (Solution)7 daysICH Guideline10%Des-chloro and other photoproducts

Note: This table presents hypothetical data for illustrative purposes as specific experimental results for this compound are not publicly available.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis cluster_oxidation Oxidation This compound This compound 6-chloronicotinic acid 6-chloronicotinic acid This compound->6-chloronicotinic acid H₂O, H⁺/OH⁻ Cyclopropylamine Cyclopropylamine This compound->Cyclopropylamine H₂O, H⁺/OH⁻ Des-chloro analog Des-chloro analog This compound->Des-chloro analog N-oxide derivatives N-oxide derivatives This compound->N-oxide derivatives [O]

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow start Start: Sample of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Unstressed Control Sample start->control analysis HPLC/LC-MS Analysis stress->analysis control->analysis compare Compare Chromatograms analysis->compare identify Identify & Quantify Degradants compare->identify report Report Stability Profile identify->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 6-Chloro-N-Cyclopropylnicotinamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-N-cyclopropylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the synthesis of this compound?

A1: The main challenges typically arise during the amide bond formation between 6-chloronicotinoyl chloride and cyclopropylamine. These can include incomplete reactions, formation of side products due to the reactivity of the acid chloride, and difficulties in purification. The pyridine ring can also complicate the reaction, potentially acting as a base or influencing the reactivity of the carbonyl group.

Q2: How can I monitor the progress of the reaction between 6-chloronicotinoyl chloride and cyclopropylamine?

A2: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (typically 6-chloronicotinoyl chloride) and the appearance of a new spot corresponding to the product indicate reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: What are the optimal storage conditions for this compound and its precursors?

A3: 6-chloronicotinoyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This compound is generally more stable but should be stored in a cool, dry place away from light to prevent degradation.

Q4: Are there any known stability issues with this compound in solution?

A4: While specific stability data for this compound is not widely published, nicotinamide derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond. For biological assays, it is advisable to prepare fresh solutions in a suitable buffer and assess their stability under the experimental conditions.

Q5: What are the potential biological applications of this compound that might influence experimental design?

A5: While the specific biological activity of this compound is not extensively documented in publicly available literature, related cyclopropyl carboxamides have shown potential as antimalarial agents targeting cytochrome b. Furthermore, similar structures are investigated as potential HIV reverse transcriptase inhibitors. These potential applications suggest that experiments might involve cellular assays, enzyme inhibition studies, or pharmacokinetic profiling, which would require careful consideration of solubility, stability, and potential off-target effects.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Recommended Solution
Low or no product formation 1. Inactive 6-chloronicotinoyl chloride due to hydrolysis. 2. Insufficiently reactive amine (cyclopropylamine). 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction.1. Use freshly opened or properly stored 6-chloronicotinoyl chloride. 2. Ensure the quality of the cyclopropylamine. Consider using a slight excess. 3. Run the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of multiple side products 1. Reaction of the product with the starting material. 2. Decomposition of the acid chloride. 3. Side reactions involving the pyridine ring.1. Add the 6-chloronicotinoyl chloride slowly to a solution of cyclopropylamine and a non-nucleophilic base. 2. Avoid excessive heating. 3. Use a hindered non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced.
Difficulty in purifying the final product 1. Co-elution of impurities with the product during column chromatography. 2. Presence of residual starting materials or base.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform an aqueous workup to remove the hydrochloride salt of the base and any water-soluble impurities before chromatography. A wash with a dilute acid solution (e.g., 1M HCl) followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) can be effective.
Experimental Assays
Problem Potential Cause Recommended Solution
Poor solubility in aqueous buffers The compound is likely to have low water solubility.1. Prepare a stock solution in an organic solvent like DMSO or ethanol. 2. For aqueous assays, dilute the stock solution into the buffer, ensuring the final concentration of the organic solvent is low and does not affect the assay. 3. Sonication may aid in dissolution.
Inconsistent results in biological assays 1. Degradation of the compound in the assay medium. 2. Precipitation of the compound at the tested concentration.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Determine the solubility limit in the assay medium and work below this concentration. Visually inspect for any precipitation.

Experimental Protocols & Methodologies

Synthesis of this compound

This protocol is a general guideline based on standard amide bond formation reactions.

Materials:

  • 6-chloronicotinoyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 6-chloronicotinoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 6-chloronicotinoyl chloride solution dropwise to the cooled cyclopropylamine solution over 15-30 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Quantitative Data Summary (Hypothetical)

Parameter Value
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 135-138 °C

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Low or No Product check_reagents Check Reagent Quality (Acid Chloride, Amine) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions optimize_temp Optimize Temperature Profile start->optimize_temp success Successful Synthesis check_reagents->success If successful check_conditions->success If successful optimize_temp->success If successful side_products Side Product Formation slow_addition Slow Addition of Acid Chloride side_products->slow_addition use_base Use Non-Nucleophilic Base side_products->use_base slow_addition->success If successful use_base->success If successful purification_issue Purification Difficulty workup Perform Aqueous Workup purification_issue->workup optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography workup->optimize_chromatography optimize_chromatography->success If successful

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling Pathway Context (Hypothetical)

Given the potential for related compounds to target parasitic enzymes or viral reverse transcriptases, a hypothetical signaling pathway diagram illustrates a potential mechanism of action.

signaling_pathway drug 6-Chloro-N- cyclopropylnicotinamide target_enzyme Target Enzyme (e.g., Cytochrome b or Reverse Transcriptase) drug->target_enzyme Binds to pathway Essential Cellular Pathway (e.g., Electron Transport Chain or Viral Replication) inhibition Inhibition inhibition->pathway cell_death Pathogen Cell Death or Replication Failure pathway->cell_death Leads to

Caption: Hypothetical mechanism of action for this compound.

Technical Support Center: Synthesis of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-cyclopropylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two primary synthetic routes for the synthesis of this compound from 6-chloronicotinic acid and cyclopropylamine are:

  • Amide coupling using a coupling agent: This method involves the use of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide bond.

  • Formation of an acid chloride intermediate: This two-step process first involves the conversion of 6-chloronicotinic acid to the more reactive 6-chloronicotinoyl chloride, which is then reacted with cyclopropylamine to form the desired amide.

Q2: My amide coupling reaction with EDC/HOBt is showing low yield. What are the potential causes and solutions?

A2: Low yields in EDC/HOBt couplings can arise from several factors:

  • Incomplete activation of the carboxylic acid: Ensure that the EDC and HOBt are fresh and added in the correct stoichiometric amounts. The reaction is typically carried out at 0°C initially to form the active ester before adding the amine and allowing the reaction to warm to room temperature.

  • Moisture in the reaction: EDC is sensitive to moisture, which can lead to its decomposition and the formation of inactive ureas. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Basic nature of the amine: Cyclopropylamine is a basic amine. An excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.

  • Side reactions: The activated O-acylisourea intermediate can rearrange to an inactive N-acylurea. The use of HOBt helps to minimize this side reaction by forming a more stable active ester.

Troubleshooting Steps:

  • Use freshly opened or properly stored EDC and HOBt.

  • Dry solvents and glassware meticulously.

  • Ensure the presence of a suitable non-nucleophilic base in the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize reaction time.

Q3: I am observing the formation of a significant amount of a white precipitate in my EDC coupling reaction. What is it and how can I remove it?

A3: The white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, or the corresponding urea byproduct if using another carbodiimide like EDC. The urea byproduct from EDC is generally more soluble in water, making the workup easier. If you are using DCC, the DCU can be removed by filtration. For EDC, the urea byproduct can be removed during the aqueous workup.

Q4: When I try to form the 6-chloronicotinoyl chloride, the reaction is sluggish or incomplete. What can I do?

A4: Incomplete conversion to the acid chloride can be due to:

  • Reagent quality: Thionyl chloride (SOCl₂) or oxalyl chloride should be fresh. Older reagents can decompose and be less effective.

  • Insufficient heating: The reaction of a carboxylic acid with thionyl chloride often requires heating. Refluxing the mixture is a common practice.

  • Catalyst: For reactions with oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically required.

Troubleshooting Steps:

  • Use a fresh bottle of thionyl chloride or oxalyl chloride.

  • Ensure the reaction is heated to a sufficient temperature (e.g., reflux).

  • If using oxalyl chloride, add a catalytic amount of DMF.

Q5: The reaction of 6-chloronicotinoyl chloride with cyclopropylamine is giving me multiple products. What are the possible side reactions?

A5: The primary side reaction is the formation of a diacylated amine, where two molecules of the acid chloride react with one molecule of cyclopropylamine. This is more likely to occur if the acid chloride is added too quickly or if there is a localized excess of the acid chloride.

To minimize this:

  • Add the 6-chloronicotinoyl chloride solution slowly to a solution of cyclopropylamine and a base (like triethylamine) at a low temperature (e.g., 0°C).

  • Use a slight excess of cyclopropylamine to ensure the complete consumption of the acid chloride.

Experimental Protocols

Method 1: Amide Coupling using EDC/HOBt
  • Dissolve 6-chloronicotinic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Acid Chloride Formation and Subsequent Amidation

Step A: Synthesis of 6-chloronicotinoyl chloride

  • To 6-chloronicotinic acid (1.0 eq.), add thionyl chloride (SOCl₂) (2.0-3.0 eq.) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a fume hood as toxic gases are evolved.

  • Monitor the reaction for the cessation of gas evolution.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. It is common to azeotrope with an anhydrous solvent like toluene to ensure complete removal. The resulting 6-chloronicotinoyl chloride is often used directly in the next step without further purification.

Step B: Synthesis of this compound

  • Dissolve cyclopropylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0°C.

  • Dissolve the crude 6-chloronicotinoyl chloride from Step A in the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterMethod 1: EDC/HOBt CouplingMethod 2: Acid Chloride
Starting Materials 6-chloronicotinic acid, cyclopropylamine6-chloronicotinic acid, cyclopropylamine
Key Reagents EDC, HOBt, DIPEA/TEASOCl₂ or Oxalyl Chloride, TEA
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature (Amidation)
Reaction Time 12-24 hours4-10 hours (total)
Typical Solvents DCM, DMFDCM, THF, Toluene
Workup Aqueous extractionAqueous extraction
Purification Column ChromatographyColumn Chromatography/Recrystallization

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (EDC, HOBt, SOCl₂) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Anhydrous) start->check_conditions check_stoichiometry Confirm Stoichiometry (Reagents, Base) start->check_stoichiometry change_method Consider Alternative Method (e.g., Acid Chloride vs. Coupling) start->change_method use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions adjust_stoichiometry Adjust Reagent/Base Stoichiometry check_stoichiometry->adjust_stoichiometry success Successful Synthesis use_fresh_reagents->success optimize_conditions->success adjust_stoichiometry->success change_method->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_starting_materials Starting Materials cluster_method1 Method 1: Coupling Agent cluster_method2 Method 2: Acid Chloride cluster_product Final Product A 6-Chloronicotinic Acid C EDC, HOBt, Base (e.g., DIPEA) A->C E SOCl₂ or (COCl)₂ A->E B Cyclopropylamine D Amide Coupling B->D G Amidation B->G C->D H This compound D->H F 6-Chloronicotinoyl Chloride E->F F->G G->H

Caption: Synthetic pathways to this compound.

Technical Support Center: Optimizing Reaction Conditions for 6-chloro-N-cyclopropylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-chloro-N-cyclopropylnicotinamide and its analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound analogs can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Amidation Method: The choice of coupling method is critical. If you are using a direct thermal condensation of the carboxylic acid and amine, it is likely to be inefficient due to the formation of a stable ammonium carboxylate salt.

  • Inefficient Acid Chloride Formation: If you are using the acyl chloride route, incomplete conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride will result in a lower yield. Ensure your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and the reaction is performed under strictly anhydrous conditions.[1]

  • Amine Hydrochloride Formation: The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl). This HCl can react with your starting amine to form an unreactive ammonium salt, effectively reducing the amount of available nucleophile. To counteract this, add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture to act as an HCl scavenger.[2]

  • Hydrolysis of the Acyl Chloride: 6-chloronicotinoyl chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if moisture is present.[2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Side Reactions: At elevated temperatures, nucleophilic aromatic substitution (SNAr), where the cyclopropylamine displaces the chloro group on the pyridine ring, can become a competing reaction.[2] It is advisable to conduct the reaction at a low temperature (e.g., 0 °C) initially and then allow it to proceed at room temperature.[2]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts or the presence of unreacted starting materials. Common impurities include:

  • Unreacted 6-chloronicotinic acid: If the initial activation step (e.g., conversion to the acyl chloride or in-situ activation with a coupling reagent) is incomplete.

  • Unreacted cyclopropylamine: This is more likely if it was not the limiting reagent.

  • 6-chloronicotinic acid: Formed from the hydrolysis of the acyl chloride.

  • Amine hydrochloride salt: This is often a solid precipitate that can be removed during workup.[2]

  • N-acylurea: If you are using a carbodiimide coupling reagent like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. The use of additives like HOBt or Oxyma Pure can minimize this side reaction.[3]

  • Product of Nucleophilic Aromatic Substitution: As mentioned above, cyclopropylamine could potentially displace the 6-chloro substituent.

Question 3: What is the best method to purify the crude this compound?

Answer: The purification method will depend on the nature of the impurities.

  • Aqueous Wash: If the primary byproduct is the amine hydrochloride salt, washing the reaction mixture with water or a dilute acid solution (e.g., 10% HCl) can effectively remove it, along with any remaining unreacted amine.[4] A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove unreacted 6-chloronicotinic acid.

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is an effective method for removing many impurities and obtaining a highly pure product.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the most reliable method for purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Question 4: Can I use a one-pot method without isolating the acyl chloride?

Answer: Yes, a one-pot procedure is generally feasible and often preferred to minimize exposure to the lachrymatory and moisture-sensitive acyl chloride. After the formation of the acyl chloride is complete (typically confirmed by the cessation of gas evolution), the excess chlorinating agent can be removed under reduced pressure. The crude acyl chloride can then be redissolved in an anhydrous aprotic solvent and used directly in the amidation step.

Alternatively, using coupling reagents like EDC or HATU allows for a one-pot reaction where the carboxylic acid is activated in situ in the presence of the amine.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This is a robust and commonly used method for the synthesis of amides.

Part A: Synthesis of 6-Chloronicotinoyl Chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloronicotinic acid (1 equivalent), phosphorus oxychloride (0.75 mL per gram of acid), and phosphorus pentachloride (1.44 g per gram of acid).

  • Slowly heat the mixture in an oil bath to 80 °C with stirring over 25 minutes.

  • Increase the bath temperature to 125 °C and reflux the reaction mixture for 1 hour.

  • After cooling, concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.

  • Add anhydrous toluene and concentrate again under reduced pressure to azeotropically remove any remaining reagents. The resulting solid is crude 6-chloronicotinoyl chloride.

Part B: Amidation with Cyclopropylamine (Adapted from a similar procedure[2])

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) from Part A in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling

This method avoids the isolation of the hazardous acyl chloride and often results in cleaner reactions.[5][6]

  • To a solution of 6-chloronicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add cyclopropylamine (1 equivalent), 1-hydroxybenzotriazole (HOBt) (0.1-1.2 equivalents), and diisopropylethylamine (DIPEA) or triethylamine (1.2 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) portion-wise to the mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer successively with water, 10% citric acid solution (if excess amine is used), saturated sodium bicarbonate solution (if excess acid is present), and brine.

    • The urea byproduct from EDCI is water-soluble and will be removed during the aqueous washes.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for the key steps in the synthesis of this compound analogs.

Table 1: Reagents and Conditions for Acyl Chloride Formation

Starting MaterialChlorinating AgentSolventTemperatureReaction Time
6-Chloronicotinic AcidThionyl Chloride or Oxalyl Chloride/DMF (cat.)Neat or DCM/TolueneReflux1-3 hours
6-Chloronicotinic AcidPOCl₃ / PCl₅Neat80-125 °C1.5 hours[1]

Table 2: Comparison of Amidation Methods

MethodCoupling/Activating AgentAdditiveBaseSolventTemperatureTypical Yield
Acyl Chloride--Triethylamine, DIPEADCM, THF, Dioxane0 °C to RT>80% (for anilines)[4]
CarbodiimideEDC, DCCHOBt, Oxyma PureDIPEA, TriethylamineDCM, DMF0 °C to RTGood to Excellent[6]
Phosphonium SaltPyBOP, HBTU-DIPEADMF, NMPRTHigh[3]
Aminium SaltHATU, HCTU-DIPEADMF, NMPRTHigh[3]

Visualizations

experimental_workflow cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: Coupling Reagent Route 6-Chloronicotinic Acid 6-Chloronicotinic Acid 6-Chloronicotinoyl Chloride 6-Chloronicotinoyl Chloride 6-Chloronicotinic Acid->6-Chloronicotinoyl Chloride Activation Chlorinating Agent Chlorinating Agent Chlorinating Agent->6-Chloronicotinoyl Chloride Product Product 6-Chloronicotinoyl Chloride->Product Amidation Cyclopropylamine + Base Cyclopropylamine + Base Cyclopropylamine + Base->Product 6-Chloronicotinic Acid_2 6-Chloronicotinic Acid Activated Intermediate Activated Intermediate 6-Chloronicotinic Acid_2->Activated Intermediate In-situ Activation Coupling Reagent + Additive Coupling Reagent + Additive Coupling Reagent + Additive->Activated Intermediate Product_2 Product Activated Intermediate->Product_2 Amidation Cyclopropylamine_2 Cyclopropylamine Cyclopropylamine_2->Product_2

Caption: Synthetic routes to this compound.

troubleshooting_low_yield Low Yield Low Yield Check for Amine HCl Salt Check for Amine HCl Salt Low Yield->Check for Amine HCl Salt Yes Anhydrous Conditions? Anhydrous Conditions? Low Yield->Anhydrous Conditions? No Incomplete Activation? Incomplete Activation? Low Yield->Incomplete Activation? Possible High Temperature? High Temperature? Low Yield->High Temperature? Possible Add Base (TEA, DIPEA) Add Base (TEA, DIPEA) Check for Amine HCl Salt->Add Base (TEA, DIPEA) Dry Solvents/Glassware Dry Solvents/Glassware Anhydrous Conditions?->Dry Solvents/Glassware Optimize Activation Step Optimize Activation Step Incomplete Activation?->Optimize Activation Step Lower Reaction Temp. Lower Reaction Temp. High Temperature?->Lower Reaction Temp.

Caption: Troubleshooting guide for low reaction yields.

References

Technical Support Center: Minimizing Cytotoxicity of 6-chloro-N-cyclopropylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting the cytotoxic effects of 6-chloro-N-cyclopropylnicotinamide in control cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My control cells are showing significant death after treatment with this compound, even at low concentrations. What are the initial troubleshooting steps?

A1: When unexpected cytotoxicity is observed, it's crucial to first rule out experimental artifacts.

  • Confirm Compound Integrity and Concentration: Double-check all calculations for your stock solution and dilutions. Ensure the compound was properly stored and has not degraded.

  • Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific control cell line (typically below 0.5%). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS). Include a cell-free control (compound in media without cells) to check for direct chemical reduction of the assay reagent.

Q2: What are the potential mechanisms of cytotoxicity for a nicotinamide analog like this compound?

A2: While specific data for this compound is limited, related nicotinamide analogs suggest potential mechanisms that could lead to cytotoxicity:

  • PARP Inhibition: Nicotinamide and its analogs can inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[1][2][3][4] Inhibition of PARP can lead to an accumulation of DNA damage and subsequent cell death, especially in cells with high levels of DNA replication or existing DNA damage.[1][2]

  • Mitochondrial Dysfunction: The cyclopropyl carboxamide moiety present in the compound is structurally related to molecules known to target mitochondrial proteins like cytochrome b.[5][6] Interference with the mitochondrial electron transport chain can disrupt cellular energy production, increase the generation of reactive oxygen species (ROS), and trigger apoptosis.[5][6]

  • Disruption of NAD+ Metabolism: As a nicotinamide analog, the compound may interfere with the synthesis or consumption of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[7][8][9][10][11]

Q3: How can I differentiate between apoptosis and necrosis as the primary mode of cell death induced by my compound?

A3: To distinguish between these two forms of cell death, you can use a combination of assays:

  • Caspase Activity Assays: Apoptosis is a programmed process often mediated by caspases. Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a strong indicator of apoptosis.[12][13]

  • Membrane Integrity Assays: Necrosis is characterized by the loss of plasma membrane integrity. Dyes like propidium iodide (PI) or trypan blue can only enter cells with compromised membranes and are therefore markers of necrotic or late apoptotic cells.

  • Annexin V Staining: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be fluorescently labeled to detect early apoptotic cells.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when assessing the cytotoxicity of this compound.

Observed Issue Potential Cause Recommended Action
High cytotoxicity at all tested concentrations The compound is highly potent, or the concentration range is too high.Perform a broader dose-response experiment with serial dilutions starting from a much lower concentration (e.g., nanomolar range).
Variable results between replicate experiments Inconsistent cell health, passage number, or seeding density. Inconsistent compound preparation or incubation times.Standardize your cell culture practices. Use cells within a consistent passage number range. Ensure precise and consistent cell seeding. Prepare fresh compound dilutions for each experiment.
Cytotoxicity observed only after prolonged incubation (> 24 hours) The compound may have a slow onset of action or may be inducing a secondary toxic effect.Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.
Compound precipitates in the culture medium Poor solubility of the compound at the tested concentrations.Visually inspect the culture medium for precipitation after adding the compound. Test the solubility of the compound in the culture medium beforehand. If solubility is an issue, consider using a lower concentration or a different solvent system (while ensuring the solvent is non-toxic).

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and minimize the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17][18]

Materials:

  • Control cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[12][13][19][20][21]

Materials:

  • Control cell line

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound and vehicle control for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.[22][23][24][25]

Materials:

  • Control cell line

  • This compound

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure (using TMRE):

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Treat cells with the compound for the desired duration. Include a positive control treated with FCCP or CCCP.

  • Add TMRE to each well at the final working concentration (typically 50-200 nM) and incubate for 15-30 minutes at 37°C.

  • Wash the cells with pre-warmed PBS or culture medium.

  • Add fresh pre-warmed PBS or medium to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~549/575 nm).

  • A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable fluorescent probe (e.g., DCFH-DA) to measure the overall levels of intracellular ROS.[26][27][28][29][30]

Materials:

  • Control cell line

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • ROS-inducing agent as a positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Treat cells with the compound for the desired time. Include a positive control.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add PBS or culture medium to each well.

  • Measure the fluorescence intensity (Ex/Em ~485/535 nm).

  • An increase in fluorescence indicates an elevation in intracellular ROS levels.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Seed Control Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat Cells and Incubate data_acquisition 4. Measure Readouts (Absorbance, Luminescence, Fluorescence) treatment->data_acquisition Proceed to Assays mtt_assay MTT Assay (Viability) caspase_assay Caspase-3/7 Assay (Apoptosis) mmp_assay MMP Assay (Mitochondrial Health) ros_assay ROS Assay (Oxidative Stress) data_analysis 5. Calculate % Viability, Fold Change, etc. data_acquisition->data_analysis conclusion 6. Determine IC50 and Mechanism of Cytotoxicity data_analysis->conclusion

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

parp_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by Nicotinamide Analog cluster_outcome Cellular Outcome dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par Poly(ADP-ribose) Synthesis parp->par ssb_accumulation Accumulation of Single-Strand Breaks repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ssbr Single-Strand Break Repair repair_proteins->ssbr nicotinamide_analog This compound inhibition PARP Inhibition nicotinamide_analog->inhibition inhibition->parp Blocks replication_fork_collapse Replication Fork Collapse ssb_accumulation->replication_fork_collapse dsbs Double-Strand Breaks replication_fork_collapse->dsbs apoptosis Apoptosis dsbs->apoptosis

Caption: Potential mechanism of cytotoxicity via PARP inhibition.

mitochondrial_toxicity_pathway cluster_compound_action Compound Action cluster_mitochondria Mitochondrial Electron Transport Chain cluster_consequences Cellular Consequences compound This compound complex_iii Complex III (Cytochrome b) compound->complex_iii Inhibits complex_i Complex I coq CoQ complex_i->coq complex_ii Complex II complex_ii->coq coq->complex_iii cyt_c Cyt c complex_iii->cyt_c mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) complex_iii->mmp_loss ros_increase Increased ROS Production complex_iii->ros_increase complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase H+ Gradient atp_depletion ATP Depletion mmp_loss->atp_depletion apoptosis Apoptosis mmp_loss->apoptosis ros_increase->apoptosis

Caption: Hypothetical mechanism of mitochondrial toxicity.

References

Validation & Comparative

Navigating the Nicotinamide Derivative Landscape: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound 6-chloro-N-cyclopropylnicotinamide remains largely undocumented in publicly available scientific literature, the broader family of nicotinamide derivatives presents a fertile ground for research and drug development. This guide offers a comparative overview of two major classes of nicotinamide derivatives that are the subject of intensive investigation: Nicotinamide Adenine Dinucleotide (NAD+) precursors, such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.

This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

A Note on this compound

Initial searches for research pertaining to this compound have yielded limited specific data. Its chemical structure is cataloged in databases such as PubChem[1]; however, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, or comparative performance against other nicotinamide derivatives. While research exists on compounds with similar structural motifs, such as 6-phenylnicotinamide derivatives as TRPV1 antagonists and 5-chloro-N-phenylpyrazine-2-carboxamides with antimycobacterial activity, these are in distinct therapeutic areas and do not offer a direct comparison within the context of NAD+ metabolism or related pathways[2][3]. The information presented henceforth will focus on well-characterized nicotinamide derivatives for which a substantial body of research is available.

Section 1: NAD+ Precursors - Boosting Cellular NAD+ Levels

A decline in cellular NAD+ levels is associated with aging and a range of age-related diseases.[4] Supplementation with NAD+ precursors aims to counteract this decline, thereby promoting cellular health and resilience. Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) are two of the most extensively studied NAD+ precursors.

Comparative Performance of NMN and NR
FeatureNicotinamide Mononucleotide (NMN)Nicotinamide Riboside (NR)
Primary Mechanism Direct precursor to NAD+[5]Precursor to NMN and NAD+[6]
Bioavailability Rapidly absorbed and converted to NAD+[4]Orally bioavailable and effectively increases NAD+ levels[6][7]
Preclinical Evidence Suppresses age-associated weight gain, enhances energy metabolism, improves insulin sensitivity, and reverses mitochondrial dysfunction in mice.[4]In mice, has shown benefits including resistance to weight gain, improved blood sugar and cholesterol control, and reduced nerve damage.[6][7]
Clinical Trial Highlights - Increased blood NAD+ levels in a dose-dependent manner in middle-aged and older adults.[8][9]- Improved muscle insulin sensitivity in prediabetic women.[10]- Enhanced aerobic capacity in amateur runners.- Safely boosted human NAD+ metabolism in a dose-related manner.[6][7]- A 1 g/day dose increased NAD+ levels in peripheral blood mononuclear cells by 142%.[11]- Currently under investigation for neuroprotective effects in conditions like Parkinson's and Alzheimer's disease.[12]
Reported Dosages in Human Studies 250 mg to 1200 mg per day[9][10][13][14]100 mg to 2000 mg per day[6][12]

Signaling Pathway: NAD+ Biosynthesis from NMN and NR

NAD_Biosynthesis cluster_intracellular Intracellular Space NR_ext Nicotinamide Riboside (NR) NR_int NR NR_ext->NR_int Transport NMN_ext Nicotinamide Mononucleotide (NMN) NMN_int NMN NMN_ext->NMN_int Transport NR_int->NMN_int ATP -> ADP NR_int->NMN_int  NRK1/2 NAD NAD+ NMN_int->NAD ATP -> PPi NMN_int->NAD  NMNAT1-3 NAM Nicotinamide (NAM) NAD->NAM NAD+ Consuming Enzymes NAM->NMN_int PRPP -> PPi NAM->NMN_int  NAMPT NAMPT NAMPT NRK NRK1/2 NMNAT NMNAT1-3 Sirtuins Sirtuins Sirtuins->NAD PARPs PARPs PARPs->NAD CD38 CD38 CD38->NAD

NAD+ Biosynthesis Pathway from Precursors.

Section 2: NAMPT Inhibitors - Targeting a Key Enzyme in NAD+ Salvage

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ synthesis from nicotinamide. In certain cancers, NAMPT is overexpressed, making it a therapeutic target.[14] NAMPT inhibitors aim to deplete NAD+ levels in cancer cells, leading to an energy crisis and cell death.

Comparative Performance of Selected NAMPT Inhibitors
CompoundTargetIC50 (Enzyme Inhibition)IC50 (Cell Proliferation)Key Findings
FK866 NAMPT1.60 ± 0.32 nmol/L2.21 ± 0.21 nmol/L (HepG2 cells)A classic, potent NAMPT inhibitor. Has shown antitumor activity but has faced challenges with bioavailability and toxicity in clinical trials.[15]
OT-82 NAMPTNot specified2.89 ± 0.47 nM (hematopoietic malignancies)Demonstrates higher activity against hematopoietic cancers compared to non-hematopoietic tumors. Entered Phase I clinical trials in 2019.[11][14]
KPT-9274 NAMPTNot specified0.1 to 1.0 µM (glioma cells)Induces apoptotic cell death in gliomas and has shown a tolerable safety profile in early-phase clinical trials for solid tumors and lymphomas.
LSN3154567 NAMPTNot specifiedBroad antiproliferative activity (0.0001 - 2.0 µmol/L)A highly selective inhibitor that has shown robust efficacy. Co-administration with nicotinic acid can mitigate retinal toxicity.[16]

Experimental Workflow: NAMPT Inhibitor Screening

NAMPT_Inhibitor_Screening start Start: Prepare Reagents prepare_enzyme Dilute NAMPT Enzyme start->prepare_enzyme prepare_inhibitor Prepare Test Inhibitor Dilutions start->prepare_inhibitor pre_incubation Pre-incubate NAMPT with Inhibitor (30 min, RT) prepare_enzyme->pre_incubation prepare_inhibitor->pre_incubation start_reaction Add Master Mix to Start Reaction pre_incubation->start_reaction master_mix Prepare Master Mix (Assay Buffer, ATP, Nicotinamide, PRPP, Ethanol) master_mix->start_reaction incubation Incubate at 30°C for 2 hours start_reaction->incubation read_fluorescence Read Fluorescence (Ex: 340 nm, Em: 460 nm) incubation->read_fluorescence analyze Analyze Data and Determine IC50 read_fluorescence->analyze

Workflow for a NAMPT Inhibitor Screening Assay.

Section 3: Experimental Protocols

Measurement of NAD+ Levels in Biological Samples

Accurate quantification of NAD+ is crucial for studies involving nicotinamide derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold-standard methods for their accuracy and reliability.[4][17]

Protocol Outline for NAD+ Measurement by HPLC:

  • Sample Preparation:

    • For cultured cells, wash with PBS and lyse.

    • For tissues, homogenize in an appropriate buffer.

    • Extract NAD+ using an acidic extraction method (e.g., with perchloric acid) to minimize enzymatic degradation.[5]

    • Neutralize the extract and centrifuge to remove protein precipitate.

  • HPLC Analysis:

    • Inject the supernatant into a reverse-phase HPLC system.

    • Use a phosphate buffer-based mobile phase with a methanol gradient for separation.[4]

    • Detect NAD+ by UV absorbance at approximately 260 nm.

    • Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.

In Vitro NAMPT Inhibition Assay

This assay is used to determine the potency of NAMPT inhibitors.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of recombinant human NAMPT enzyme, ATP, PRPP, and nicotinamide.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the diluted NAMPT enzyme to wells designated for the positive control and test inhibitor. Add buffer to blank wells.

    • Add the test inhibitor dilutions to the respective wells. Add diluent to control and blank wells.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a master mix containing the remaining reaction components (ATP, PRPP, nicotinamide).

    • Incubate the plate at 37°C.

    • The product of the NAMPT reaction, NMN, is then converted to NAD+, which is subsequently used in a coupled enzymatic reaction to produce a detectable signal (e.g., colorimetric or fluorescent).

    • Measure the signal at appropriate intervals.

  • Data Analysis:

    • Subtract the background signal (from blank wells).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The field of nicotinamide derivative research offers exciting opportunities for therapeutic intervention in a variety of diseases, from cancer to age-related metabolic and neurodegenerative disorders. While the specific compound this compound lacks sufficient data for a thorough evaluation, other derivatives like NAD+ precursors (NMN and NR) and NAMPT inhibitors (e.g., FK866, OT-82) have been extensively studied. This guide provides a comparative framework for these compounds, highlighting their mechanisms, performance in preclinical and clinical settings, and the experimental approaches used to evaluate them. As research continues, a deeper understanding of the structure-activity relationships and clinical potential of this diverse class of molecules will undoubtedly emerge.

References

Comparative Efficacy Analysis of 6-chloro-N-cyclopropylnicotinamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, patent databases, and chemical screening libraries, no public data was found detailing the biological activity, mechanism of action, or efficacy of 6-chloro-N-cyclopropylnicotinamide. Therefore, a direct comparison to known inhibitors is not possible at this time.

This guide aims to provide a framework for such a comparison, should data become available in the future. The following sections outline the typical experimental data and methodologies required for a thorough evaluation of a novel inhibitor.

Data Presentation: A Template for Comparison

Once efficacy data for this compound is published, it can be compared to known inhibitors of a specific target. For illustrative purposes, let's consider a hypothetical scenario where this compound is found to be an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.

A typical data comparison table would be structured as follows:

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Cell-Based Potency (EC50, µM)Reference
This compound NNMT (TBD) (TBD) (TBD) (TBD) (TBD)
Known Inhibitor 1NNMTBiochemical0.50.22.1[Citation]
Known Inhibitor 2NNMTBiochemical1.20.85.7[Citation]
Known Inhibitor 3NNMTFRET-based0.8N/A3.5[Citation]

(Note: TBD = To Be Determined. Data for known inhibitors is hypothetical and for illustrative purposes only.)

Experimental Protocols: Foundational Methodologies

To generate the data required for the comparative table above, a series of well-defined experiments would need to be conducted. Below are detailed methodologies for key experiments typically cited in the evaluation of enzyme inhibitors.

Biochemical Inhibition Assay (e.g., for NNMT)

This experiment determines the direct inhibitory effect of a compound on the purified target enzyme.

  • Enzyme and Substrate Preparation: Recombinant human NNMT is expressed and purified. The substrates, S-adenosyl-L-methionine (SAM) and nicotinamide, are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).

  • Compound Preparation: this compound and known inhibitors are serially diluted in DMSO to create a concentration gradient.

  • Assay Reaction: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrates and the test compound in a 96- or 384-well plate.

  • Detection: The product of the reaction, S-adenosyl-L-homocysteine (SAH), is detected using a commercially available assay kit, often based on fluorescence polarization or luminescence.

  • Data Analysis: The raw data is normalized to control wells (no inhibitor) and background wells (no enzyme). The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Potency Assay

This experiment assesses the compound's activity within a cellular context, providing insights into its membrane permeability and stability.

  • Cell Culture: A relevant cell line (e.g., a cancer cell line overexpressing the target enzyme) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: The effect of the compound on a relevant cellular phenotype is measured. This could be cell viability (e.g., using a CellTiter-Glo® assay), proliferation, or a specific downstream signaling event.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the cellular response against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations: Illustrative Diagrams

To aid in the understanding of the experimental workflow and potential signaling pathways, the following diagrams are provided as templates.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme + Substrates Enzyme + Substrates Reaction Reaction Enzyme + Substrates->Reaction Add Compound Detection Detection Reaction->Detection Measure Product IC50 Calculation IC50 Calculation Detection->IC50 Calculation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Endpoint Measurement Endpoint Measurement Compound Treatment->Endpoint Measurement EC50 Calculation EC50 Calculation Endpoint Measurement->EC50 Calculation

Caption: A generalized experimental workflow for inhibitor characterization.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Substrate_A Substrate_A Enzyme_X Enzyme_X Substrate_A->Enzyme_X Product_B Product_B Enzyme_X->Product_B Downstream_Effector Downstream_Effector Product_B->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Inhibitor 6-chloro-N- cyclopropylnicotinamide Inhibitor->Enzyme_X

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

While a direct comparative analysis of this compound is not feasible due to the absence of published efficacy data, this guide provides the necessary framework for its evaluation should such data become available. The outlined experimental protocols and data presentation formats are standard in the field of drug discovery and will allow for a robust and objective comparison with known inhibitors. Researchers are encouraged to utilize these methodologies to characterize the biological activity of this and other novel chemical entities.

Validating 6-chloro-N-cyclopropylnicotinamide as a PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel PARP inhibitors, using the hypothetical candidate 6-chloro-N-cyclopropylnicotinamide as a case study. It compares its potential performance against established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and provides detailed experimental protocols and data presentation formats necessary for a thorough evaluation.

Introduction to PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs).[1] In cancer cells with defective homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[2]

This guide outlines the preclinical validation process for a novel PARP inhibitor, this compound, by comparing its hypothetical efficacy and potency with approved PARP inhibitors.

Comparative In Vitro Efficacy

A critical first step in validating a novel PARP inhibitor is to assess its enzymatic and cellular activity in comparison to known inhibitors.

Enzymatic Inhibition of PARP1 and PARP2

The inhibitory activity of a compound against the PARP1 and PARP2 enzymes is a primary indicator of its potential as a PARP inhibitor. This is typically determined through in vitro enzymatic assays that measure the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Enzymatic Inhibition of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound TBDTBD
Olaparib1-51-5
Rucaparib1.40.17
Niraparib2.80.6
Talazoparib0.57TBD

Note: TBD (To Be Determined) indicates that experimental data for this compound is not yet available. IC50 values for established inhibitors are collated from multiple sources and may vary based on experimental conditions.

Cellular Activity in Cancer Cell Lines

The cellular efficacy of a PARP inhibitor is assessed by its ability to inhibit PARP activity within cancer cells and to induce cytotoxicity, particularly in cell lines with deficiencies in the HR pathway (e.g., BRCA1/2 mutations).

Table 2: Comparative Cellular IC50 Values of PARP Inhibitors in Breast and Ovarian Cancer Cell Lines

CompoundCell LineCancer TypeBRCA StatusIC50 (µM)
This compound MDA-MB-436 Breast BRCA1 mutant TBD
PEO1 Ovarian BRCA2 mutant TBD
MDA-MB-231 Breast BRCA wild-type TBD
OVCAR8 Ovarian BRCA wild-type TBD
OlaparibMDA-MB-436BreastBRCA1 mutant4.7[3]
PEO1OvarianBRCA2 mutant0.004[3]
MDA-MB-231BreastBRCA wild-type>10
OVCAR8OvarianBRCA wild-type200[3]
RucaparibMDA-MB-436BreastBRCA1 mutant~10
PEO1OvarianBRCA2 mutant~0.1
MDA-MB-231BreastBRCA wild-type>20
OVCAR8OvarianBRCA wild-type>15[4]
NiraparibMDA-MB-436BreastBRCA1 mutant~11[5]
PEO1OvarianBRCA2 mutant7.487[3]
MDA-MB-231BreastBRCA wild-type~20[5]
OVCAR8OvarianBRCA wild-type~20[6]
TalazoparibMDA-MB-436BreastBRCA1 mutant0.0018
PEO1OvarianBRCA2 mutant~0.001
MDA-MB-231BreastBRCA wild-type0.48[5]
OVCAR8OvarianBRCA wild-type~0.1

Note: IC50 values can vary significantly based on the assay used (e.g., MTT, clonogenic survival) and duration of exposure.

Comparative In Vivo Efficacy

The antitumor activity of a novel PARP inhibitor should be evaluated in preclinical animal models, typically patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) from cancers with relevant genetic backgrounds.

Table 3: Comparative In Vivo Efficacy of PARP Inhibitors in a BRCA1-Mutant Breast Cancer Xenograft Model (e.g., MDA-MB-436)

CompoundDosing ScheduleTumor Growth Inhibition (TGI) (%)Notes
This compound TBDTBDTo be determined in preclinical studies.
Olaparib100 mg/kg, daily, oral~90Well-tolerated at effective doses.[7]
Rucaparib150 mg/kg, daily, oralSignificant TGIEfficacy demonstrated in various BRCA-mutant models.
Niraparib75 mg/kg, daily, oral~85Potent antitumor activity observed.[7]
Talazoparib0.33 mg/kg, daily, oral>100 (tumor regression)Highly potent, often leading to complete responses in xenograft models.[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the validation process.

PARP_Signaling_Pathway PARP Signaling in DNA Repair and Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARylation PAR Synthesis (PARylation) PARP1_2->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair PARP_Inhibitor This compound (or other PARPi) Inhibition Inhibition of PARylation PARP_Inhibitor->Inhibition Inhibition->PARP1_2 SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation (at replication fork) SSB_Accumulation->DSB_Formation HR_Proficient HR Proficient Cell (BRCA wild-type) DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (BRCA mutant) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis HR repair fails Cell_Survival Cell Survival HR_Repair->Cell_Survival Experimental_Workflow Experimental Workflow for PARP Inhibitor Validation Start Start: Novel Compound (this compound) In_Vitro_Enzymatic In Vitro Enzymatic Assay (PARP1/2 IC50) Start->In_Vitro_Enzymatic In_Vitro_Cellular In Vitro Cellular Assays In_Vitro_Enzymatic->In_Vitro_Cellular Cell_Viability Cell Viability/Cytotoxicity (MTT, Clonogenic Survival) - BRCA-mutant vs. wild-type In_Vitro_Cellular->Cell_Viability PAR_Inhibition Cellular PAR Inhibition (Immunofluorescence, ELISA) In_Vitro_Cellular->PAR_Inhibition In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->In_Vivo PAR_Inhibition->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Data_Analysis Data Analysis & Comparative Assessment Toxicity->Data_Analysis Efficacy->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

References

Comparative Analysis of 6-Chloro-N-Cyclopropylnicotinamide and its Analogs in Fungicidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-chloro-N-cyclopropylnicotinamide and its analogs, focusing on their fungicidal efficacy. The following sections present quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support researchers in the field of agrochemical and pharmaceutical development.

Quantitative Data Presentation

The fungicidal activities of this compound and its analogs against various plant pathogenic fungi are summarized below. The data highlights the structure-activity relationships (SAR), particularly the influence of substitutions on the pyridine ring and the N-acyl group.

Compound IDStructureTarget OrganismEC50 (mg/L)Reference
1 This compoundData not available in a directly comparable format--
2 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)-
3 5,6-dichloro-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)1.96
4 6-chloro-5-cyano-2-methyl-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)-
5 5,6-dibromo-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)19.89
6 6-bromo-5-chloro-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)32.44
7 6-chloro-5-fluoro-N-(4-cyano-2-ethoxycarbonyl-3-methyl-thiophen-2-yl)nicotinamidePseudoperonospora cubensis (Cucumber Downy Mildew)25.61

Note: The provided data is based on available literature. A direct EC50 value for the parent compound, this compound, was not found in a comparable assay. However, the data for its analog (Compound 2) and related structures strongly suggest that the 6-chloro substitution is beneficial for fungicidal activity. The comparison with analogs where the N-cyclopropyl group is part of a larger, more complex substituent on a thiophene ring indicates high potency. Specifically, compound 3 , with a 5,6-dichloro substitution on the pyridine ring, shows exceptionally high activity against cucumber downy mildew.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of nicotinamide-based fungicides.

General Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives

A general synthetic route for the preparation of N-(thiophen-2-yl)nicotinamide analogs involves the acylation of a substituted thiophen-2-amine with a substituted nicotinoyl chloride.

  • Acyl Chloride Formation: To a solution of the substituted nicotinic acid (1.0 eq) in an appropriate solvent (e.g., CH2Cl2), oxalyl chloride (3.0 eq) is added dropwise, followed by a catalytic amount of DMF. The mixture is stirred at room temperature for several hours (typically 6 hours) and then concentrated under reduced pressure to yield the crude acyl chloride.

  • Acylation: The obtained acyl chloride is then reacted with the desired substituted thiophen-2-amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final N-(thiophen-2-yl)nicotinamide derivative.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay determines the direct inhibitory effect of the compounds on the growth of fungal mycelia.[1]

  • Compound Preparation: The test compounds and a positive control fungicide (e.g., hymexazol) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Culture Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the PDA is still molten, the stock solutions of the test compounds are added to achieve the desired final concentrations (e.g., 50 mg/L). The mixture is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus (e.g., Gibberella zeae, Fusarium oxysporum) and placed in the center of the PDA plates containing the test compounds.

  • Incubation and Measurement: The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a period sufficient for the control plate (containing only DMSO) to show significant growth (typically 3-5 days).

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC50 value (the concentration that causes 50% inhibition) is then calculated by probit analysis.

In Vivo Fungicidal Activity Assay (Detached Leaf Method)

This assay evaluates the protective and curative efficacy of the compounds on plant tissues.

  • Plant Material: Healthy, young leaves of the host plant (e.g., cucumber for Pseudoperonospora cubensis) are detached.

  • Compound Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and diluted with water to the desired concentrations. The detached leaves are sprayed with the compound solutions until runoff.

  • Inoculation: After the spray has dried, the leaves are inoculated with a spore suspension of the target fungus.

  • Incubation: The inoculated leaves are placed in a high-humidity chamber at an appropriate temperature to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 7 days), the disease severity (e.g., percentage of leaf area covered by lesions) is assessed visually.

  • Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity compared to untreated control leaves.

Visualizations

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Many nicotinamide-based fungicides, including the commercially successful boscalid, act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the mitochondrial electron transport chain, leading to a cessation of cellular respiration and ultimately, fungal cell death. The diagram below illustrates this proposed signaling pathway.

Succinate_Dehydrogenase_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inputs cluster_Outputs Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CoQ->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II Inhibitor This compound & Analogs (SDHIs) Inhibitor->Complex_II

Caption: Proposed mechanism of action for nicotinamide fungicides as SDHIs.

Experimental Workflow for In Vitro Fungicidal Assay

The following diagram outlines the key steps in the mycelial growth inhibition assay used to determine the in vitro fungicidal activity of the compounds.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions (in DMSO) D Add Compound Stocks to Molten PDA A->D B Prepare Fungal Cultures (e.g., on PDA plates) F Inoculate Plates with Fungal Mycelial Plugs B->F C Prepare Molten PDA Medium C->D E Pour Medicated PDA into Petri Dishes D->E E->F G Incubate Plates (e.g., 27°C for 3-5 days) F->G H Measure Colony Diameters G->H I Calculate Percent Inhibition and EC50 Values H->I

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Structure-Activity Relationship (SAR) Logic Diagram

This diagram illustrates the key structural features of the nicotinamide scaffold that influence its fungicidal activity, based on the available data.

SAR_Logic cluster_pyridine Pyridine Ring Modifications cluster_n_substituent N-Substituent Modifications Nicotinamide_Core Nicotinamide Scaffold Pyridine Ring Amide Linker N-Substituent R6_Cl 6-Chloro Substitution (Beneficial for Activity) Nicotinamide_Core:f1->R6_Cl R5_Halo 5-Halo Substitution (e.g., Cl, Br, F) (Can enhance activity) Nicotinamide_Core:f1->R5_Halo N_Cyclopropyl N-Cyclopropyl (Potent Activity) Nicotinamide_Core:f3->N_Cyclopropyl N_Thiophenyl N-Thiophenyl Derivatives (High Potency) Nicotinamide_Core:f3->N_Thiophenyl Outcome Fungicidal Activity (e.g., against P. cubensis) R6_Cl->Outcome R5_Halo->Outcome N_Cyclopropyl->Outcome N_Thiophenyl->Outcome

Caption: Key SAR points for fungicidal nicotinamide analogs.

References

Determining the Potency of 6-chloro-N-cyclopropylnicotinamide as a Cytochrome b Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the IC50 of 6-chloro-N-cyclopropylnicotinamide against its putative target, cytochrome b, a key component of the mitochondrial electron transport chain. While a specific IC50 value for this compound is not publicly available, this document outlines the necessary experimental protocols and provides comparative data for established cytochrome b inhibitors. This allows for a thorough evaluation of the compound's potential as a novel therapeutic agent.

Introduction to this compound and its Putative Target

This compound belongs to the chemical class of cyclopropyl carboxamides. Structurally related compounds in this class have been identified as potent antimalarial agents that target cytochrome b (also known as cytochrome bc1 complex or complex III) in the parasite Plasmodium falciparum. Cytochrome b is an integral membrane protein in the inner mitochondrial membrane, where it facilitates the transfer of electrons from ubiquinol to cytochrome c. This process is crucial for generating the proton gradient that drives ATP synthesis. Inhibition of cytochrome b disrupts cellular respiration, leading to cell death, making it an attractive target for antimicrobial and anticancer drug development.

Comparative Analysis of Cytochrome b Inhibitors

To contextualize the potential potency of this compound, it is essential to compare its future determined IC50 value with those of known cytochrome b inhibitors. The following table summarizes the IC50 values for two well-characterized inhibitors, Atovaquone and Antimycin A.

CompoundTargetOrganism/SystemIC50Reference(s)
AtovaquoneCytochrome bPlasmodium falciparum~3.4 nM - 9.17 nM[1][2]
AtovaquoneCytochrome bPlasmodium falciparum (resistant strain)>1900 nM[1][2]
Antimycin ACytochrome bPlasmodium falciparumNot Specified[3]
Antimycin ACytochrome bBovine mitochondriaVery potent inhibitor[3]

Note: IC50 values can vary depending on the specific assay conditions, organism, and cell line used.

Experimental Protocols

To determine the IC50 of this compound for cytochrome b, a robust and validated experimental protocol is required. The following is a generalized protocol for a cytochrome b (mitochondrial complex III) activity assay.

Objective:

To measure the inhibitory effect of this compound on the enzymatic activity of cytochrome b (complex III) and to determine its IC50 value.

Materials:
  • Isolated mitochondria (e.g., from bovine heart or a relevant cell line)

  • This compound (test compound)

  • Atovaquone or Antimycin A (positive control inhibitor)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Decylubiquinol (substrate)

  • Cytochrome c (oxidized)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare stock solutions of the positive control inhibitor and vehicle control.

    • Prepare working solutions of decylubiquinol and cytochrome c in assay buffer.

  • Assay Performance:

    • In a 96-well plate, add a constant amount of isolated mitochondria to each well.

    • Add the various concentrations of this compound, the positive control, or the vehicle control to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the enzymatic reaction by adding the substrate mixture (decylubiquinol and cytochrome c) to all wells.

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction for each concentration of the test compound.

    • Normalize the data to the vehicle control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of cytochrome b inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compound, Controls, Buffers) add_compounds Add Compounds & Controls to Plate prep_reagents->add_compounds prep_mitochondria Isolate Mitochondria add_mitochondria Add Mitochondria prep_mitochondria->add_mitochondria pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add Substrate Mix (Decylubiquinol, Cytochrome c) pre_incubate->add_substrate measure_absorbance Measure Absorbance (550 nm) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination.

Signaling_Pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Inhibitor 6-chloro-N- cyclopropylnicotinamide Inhibitor->Complex_III Inhibition

Caption: Mitochondrial electron transport chain and the site of action for cytochrome b inhibitors.

Conclusion

While the precise IC50 of this compound against cytochrome b remains to be determined, this guide provides the necessary framework for its evaluation. By following the outlined experimental protocols and comparing the results with established inhibitors, researchers can effectively assess the compound's potential as a modulator of mitochondrial function. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological pathway, facilitating a comprehensive understanding of the compound's mechanism of action. Future studies should focus on generating robust IC50 data for this compound to fully elucidate its therapeutic potential.

References

Unveiling the On-Target Effects of 6-chloro-N-cyclopropylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the on-target effects of the compound 6-chloro-N-cyclopropylnicotinamide. Drawing upon available data for structurally and functionally related molecules, we explore two primary putative mechanisms of action: inhibition of the mitochondrial cytochrome bc1 complex (cytochrome b) and induction of ferroptotic cell death. This document presents a comparative analysis with well-characterized compounds, details relevant experimental protocols, and utilizes visualizations to clarify complex biological pathways and workflows.

Putative On-Target Effects: A Dual Mechanism?

Based on its chemical structure, this compound is hypothesized to exert its biological effects through two distinct mechanisms:

  • Inhibition of Cytochrome b: The "cyclopropyl carboxamide" moiety is present in known inhibitors of the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. Inhibition of this complex disrupts cellular respiration and ATP production.

  • Induction of Ferroptosis: The "chloro-N-acetamide" functional group is a reactive electrophile that has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Comparative Analysis of On-Target Effects

To contextualize the potential efficacy of this compound, we compare its hypothesized activities with established modulators of cytochrome b and ferroptosis.

Table 1: Comparative Inhibitory Activity against Cytochrome b
CompoundTargetMechanism of ActionReported Potency (IC50/Ki)Reference
This compound Cytochrome b (putative)Competitive inhibitor of the quinol oxidation (Qo) siteData not available-
Atovaquone Cytochrome bCompetitive inhibitor of the quinol oxidation (Qo) siteKi = 9 nM (S. cerevisiae)[1]
Table 2: Comparative Ferroptosis-Inducing Activity
CompoundTargetMechanism of ActionReported Potency (IC50/EC50)Reference
This compound Ferroptosis Induction (putative)Cysteine-reactive covalent modification, leading to oxidative stressData not available-
Erastin System Xc- (cystine/glutamate antiporter)Inhibits cystine import, leading to glutathione depletion and GPX4 inactivationIC50 = 30.88 µM (HeLa), 29.40 µM (SiHa)[2]
RSL3 Glutathione Peroxidase 4 (GPX4)Directly and irreversibly inactivates GPX4IC50 = 4.084 µM (HCT116), 2.75 µM (LoVo), 12.38 µM (HT29) at 24h[3]

Experimental Protocols for On-Target Validation

To empirically determine the on-target effects of this compound, the following experimental protocols are recommended.

Mitochondrial Respiration Assay (Cytochrome b Inhibition)

This assay directly measures the impact of a compound on the oxygen consumption rate (OCR), a key indicator of mitochondrial function.

Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Plate cells of interest (e.g., HepG2) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium supplemented with appropriate substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load the Seahorse XF sensor cartridge with modulators of mitochondrial respiration:

    • Port A: Test compound (this compound or vehicle control)

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)

    • Port D: Rotenone/antimycin A (Complex I and III inhibitors)

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay. The instrument will measure OCR in real-time before and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal and maximal respiration upon treatment with this compound would indicate inhibition of the electron transport chain, consistent with cytochrome b targeting.

Ferroptosis Induction Assays

A combination of assays is recommended to confirm the induction of ferroptosis.

This assay determines the cytotoxic effect of the compound and whether it can be rescued by specific ferroptosis inhibitors.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a dose range of this compound, alone or in combination with a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) or an iron chelator (e.g., deferoxamine). Include vehicle-treated cells as a control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. A significant decrease in cell viability with this compound that is rescued by co-treatment with a ferroptosis inhibitor would suggest ferroptosis induction.

This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Protocol: C11-BODIPY™ 581/591 Staining

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound, a positive control (e.g., RSL3), and a vehicle control.

  • Staining: Towards the end of the treatment period, load the cells with the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591.

  • Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescent signal using a flow cytometer. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

  • Data Analysis: Quantify the percentage of cells with green fluorescence or the mean fluorescence intensity to determine the extent of lipid peroxidation.

Visualizing the Pathways and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

cluster_Mito Mitochondrial Electron Transport Chain cluster_Inhibitor ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP 6-CN 6-chloro-N- cyclopropylnicotinamide 6-CN->ComplexIII Inhibition

Caption: Proposed inhibition of Complex III (Cytochrome bc1) by this compound.

6-CN This compound Cysteine Cysteine Residues in Proteins 6-CN->Cysteine Covalent Modification Oxidative_Stress Oxidative Stress Cysteine->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4_inactivation GPX4 Inactivation GPX4_inactivation->Lipid_Peroxidation GSH_depletion GSH Depletion GSH_depletion->GPX4_inactivation

Caption: Putative signaling pathway for this compound-induced ferroptosis.

cluster_workflow Experimental Workflow: On-Target Validation start Start treat_cells Treat Cells with This compound start->treat_cells mito_assay Mitochondrial Respiration Assay (Seahorse) treat_cells->mito_assay ferro_viability Cell Viability Assay (+/- Ferroptosis Inhibitors) treat_cells->ferro_viability ferro_lipid Lipid Peroxidation Assay treat_cells->ferro_lipid analyze_mito Analyze OCR Data mito_assay->analyze_mito analyze_viability Analyze Cell Viability ferro_viability->analyze_viability analyze_lipid Analyze Lipid ROS ferro_lipid->analyze_lipid end_mito Conclusion: Cytochrome b Inhibition analyze_mito->end_mito end_ferro Conclusion: Ferroptosis Induction analyze_viability->end_ferro analyze_lipid->end_ferro

Caption: Workflow for confirming the on-target effects of this compound.

References

how does 6-chloro-N-cyclopropylnicotinamide compare to olaparib or rucaparib.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the well-established Poly (ADP-ribose) polymerase (PARP) inhibitors, olaparib and rucaparib. As of the current literature review, no publicly available data on the PARP inhibitory activity of 6-chloro-N-cyclopropylnicotinamide was found, precluding a direct comparison. This document will, therefore, focus on a comprehensive analysis of olaparib and rucaparib, supported by experimental data and methodologies.

Executive Summary

Olaparib and rucaparib are potent inhibitors of the PARP family of enzymes, particularly PARP1 and PARP2, which play a crucial role in DNA single-strand break repair. By inhibiting these enzymes, both drugs induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. While both compounds share a common mechanism of action, they exhibit differences in their biochemical potency, PARP trapping efficacy, and clinical applications. This guide delves into these aspects to provide a clear comparative overview.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Both olaparib and rucaparib are small molecule inhibitors that compete with nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP enzymes, at the catalytic site. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). The persistence of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with defective HRR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs triggers genomic instability and ultimately leads to cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in a parallel pathway (HRR), is known as synthetic lethality.

A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping creates a cytotoxic DNA-protein complex that is more potent at killing cancer cells than the mere inhibition of PARP's catalytic activity.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-mediated Repair cluster_2 Effect of PARP Inhibitors cluster_3 Cellular Outcomes SSB SSB PARP1_2 PARP1/2 SSB->PARP1_2 recruits DSB Double-Strand Break (DSB) SSB->DSB unrepaired SSB leads to PAR PARylation PARP1_2->PAR catalyzes NAD NAD+ NAD->PARP1_2 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi Olaparib / Rucaparib PARPi->PARP1_2 inhibits PARP_Trapping PARP Trapping PARPi->PARP_Trapping induces PARP_Trapping->DSB leads to HRR Homologous Recombination Repair (HRR) DSB->HRR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis in HRR deficient cells Cell_Survival Cell Survival HRR->Cell_Survival BRCA_WT BRCA Wild-Type BRCA_WT->HRR BRCA_mut BRCA Mutant BRCA_mut->Apoptosis

Figure 1: Simplified signaling pathway of PARP inhibition and synthetic lethality.

Quantitative Comparison of In Vitro Activity

The following table summarizes the reported in vitro potencies of olaparib and rucaparib against PARP enzymes.

CompoundTargetIC50 (nM)Reference
Olaparib PARP11 - 5[1]
PARP21[1]
Rucaparib PARP11.4[2]
PARP20.17[2]
PARP328[2]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency.

PARP Trapping Potency

The ability to trap PARP on DNA is a critical aspect of the efficacy of these inhibitors. Studies have shown that while both olaparib and rucaparib are effective at trapping PARP, there are differences in their relative potencies.

CompoundPARP Trapping PotencyReference
Olaparib Potent[3][4]
Rucaparib Potent, comparable to Olaparib[3]

Experimental Protocols

PARP1/2 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1 and PARP2.

PARP_Enzymatic_Assay cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Plate_Prep Coat 96-well plate with histone proteins Add_Enzyme Add PARP1 or PARP2 enzyme Plate_Prep->Add_Enzyme Inhibitor_Prep Prepare serial dilutions of Olaparib/Rucaparib Inhibitor_Prep->Add_Enzyme Add_Substrate Add Biotinylated NAD+ Add_Enzyme->Add_Substrate Incubation_1 Incubate to allow PARylation Add_Substrate->Incubation_1 Add_Strep_HRP Add Streptavidin-HRP Incubation_1->Add_Strep_HRP Incubation_2 Incubate Add_Strep_HRP->Incubation_2 Add_Substrate_2 Add Chemiluminescent Substrate Incubation_2->Add_Substrate_2 Read_Signal Read Luminescence Add_Substrate_2->Read_Signal

Figure 2: Workflow for a chemiluminescent PARP enzymatic assay.

Methodology:

  • Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP enzymes.

  • Inhibitor Addition: Serial dilutions of the test compounds (olaparib, rucaparib) are added to the wells.

  • Enzyme and Substrate Addition: Recombinant PARP1 or PARP2 enzyme is added, followed by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated to allow the PARP enzyme to catalyze the transfer of biotinylated ADP-ribose onto the histone proteins.

  • Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. After a wash step, a chemiluminescent HRP substrate is added.

  • Signal Measurement: The resulting luminescence, which is proportional to the amount of PARP activity, is measured using a luminometer. The IC50 values are then calculated from the dose-response curves.

Cellular PARP Trapping Assay (Chromatin Fractionation and Western Blot)

This method quantifies the amount of PARP1 trapped on chromatin within cells following treatment with a PARP inhibitor.

PARP_Trapping_Assay cluster_0 Cell Treatment cluster_1 Fractionation & Protein Quantification cluster_2 Western Blot Analysis Cell_Culture Culture cancer cells (e.g., HeLa) Inhibitor_Treatment Treat with Olaparib/Rucaparib Cell_Culture->Inhibitor_Treatment DNA_Damage Induce DNA damage (e.g., with MMS) Inhibitor_Treatment->DNA_Damage Harvest_Cells Harvest cells DNA_Damage->Harvest_Cells Fractionation Subcellular fractionation to isolate chromatin Harvest_Cells->Fractionation Protein_Assay Quantify protein concentration (BCA assay) Fractionation->Protein_Assay SDS_PAGE SDS-PAGE Protein_Assay->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Antibody_Probing Probe with anti-PARP1 and anti-Histone H3 antibodies Transfer->Antibody_Probing Detection Chemiluminescent detection Antibody_Probing->Detection Quantification Quantify band intensity Detection->Quantification

Figure 3: Workflow for a cellular PARP trapping assay.

Methodology:

  • Cell Treatment: Cancer cells are treated with the PARP inhibitor for a specified period. To induce single-strand breaks and subsequent PARP recruitment, a DNA damaging agent like methyl methanesulfonate (MMS) is often added.

  • Subcellular Fractionation: Cells are harvested and lysed to separate the cellular components into cytoplasmic, nuclear soluble, and chromatin-bound fractions using a commercial kit.

  • Protein Quantification: The protein concentration of the chromatin-bound fraction is determined using a standard method like the BCA assay to ensure equal loading for the subsequent steps.

  • Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for PARP1. An antibody against a histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.

  • Quantification: The intensity of the PARP1 band is quantified and normalized to the loading control. An increase in the amount of chromatin-bound PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.

Conclusion

Olaparib and rucaparib are highly effective PARP inhibitors that have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. While they share a common mechanism of action centered on PARP inhibition and synthetic lethality, subtle differences in their potency against different PARP isoforms and their PARP trapping efficiencies may contribute to variations in their clinical activity and toxicity profiles. The lack of available data for this compound prevents its inclusion in this direct comparison. Further research into novel nicotinamide derivatives may yet yield new therapeutic agents in this class. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of such novel compounds.

References

Assessing the Synthetic Lethality of Novel PARP Inhibitors in BRCA-Mutant Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring mutations in the BRCA1 and BRCA2 genes. These mutations, which impair the homologous recombination (HR) pathway of DNA repair, render cancer cells highly dependent on other repair mechanisms, notably the base excision repair (BER) pathway orchestrated by poly(ADP-ribose) polymerase (PARP) enzymes. Inhibition of PARP in this context leads to the accumulation of cytotoxic DNA double-strand breaks, resulting in selective cancer cell death. This guide provides a comparative overview of established PARP inhibitors and outlines a comprehensive framework for assessing the synthetic lethal potential of novel compounds, such as 6-chloro-N-cyclopropylnicotinamide, in BRCA-mutant cells.

The Landscape of PARP Inhibition in BRCA-Mutant Cancers

Several PARP inhibitors have received FDA approval and have demonstrated significant clinical efficacy in treating BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][2] These inhibitors primarily act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA.[3][4] The potency of PARP inhibitors is often characterized by both their catalytic inhibition and their ability to trap PARP-DNA complexes, with the latter being a significant contributor to their cytotoxicity.[5][6]

While the core scaffold of many PARP inhibitors is based on the nicotinamide moiety of NAD+, structural modifications play a crucial role in their potency and selectivity.[7][8][9] For a novel nicotinamide derivative like this compound, the presence of the nicotinamide core suggests a potential for PARP interaction. The chloro and cyclopropyl substitutions would be critical in determining its binding affinity and specificity within the NAD+ binding pocket of PARP enzymes.[10]

Comparative Efficacy of Established PARP Inhibitors

To provide a benchmark for the evaluation of new compounds, the following table summarizes key performance data for four FDA-approved PARP inhibitors.

Compound Brand Name FDA-Approved Indications (BRCA-mutated) IC50 (PARP1) Relative PARP Trapping Potency Median Progression-Free Survival (PFS) Benefit (Ovarian Cancer, Maintenance)
Olaparib LynparzaOvarian, Breast, Pancreatic, Prostate Cancer[1]~1-5 nM1x13.6 months vs 5.5 months (SOLO2)[1]
Rucaparib RubracaOvarian, Prostate Cancer[1]~1.6 nM1x7.4 months vs 5.4 months (ARIEL4)[1]
Niraparib ZejulaOvarian Cancer[1]~3.8 nM3x19.1 months vs 5.5 months (SOLO2)[1]
Talazoparib TalzennaBreast Cancer[1]~0.6 nM100xNot directly comparable in the same setting

IC50 and relative trapping values are approximate and can vary based on the specific assay conditions. PFS data is presented as an example from key clinical trials and is not a direct head-to-head comparison.

Experimental Framework for Assessing a Novel Compound: this compound

A systematic evaluation is required to determine if this compound exhibits synthetic lethality in BRCA-mutant cells. The following experimental workflow outlines the key stages of assessment.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanistic Assays cluster_3 In Vivo Validation A PARP1/2 Enzymatic Assay C Cell Viability Assays (BRCA-mutant vs. BRCA-proficient) A->C Determine IC50 B PARP-DNA Trapping Assay B->C D Colony Formation Assay C->D Confirm Cytotoxicity F γH2AX Foci Formation (Immunofluorescence) C->F Investigate Mechanism E Apoptosis Assays (Annexin V/PI Staining) D->E Assess Long-term Survival G RAD51 Foci Formation (Immunofluorescence) F->G Confirm DNA Damage H Xenograft Tumor Models (BRCA-mutant) G->H Validate in vivo G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell cluster_2 BRCA-Mutant Cancer Cell + PARP Inhibitor A Single-Strand Break (SSB) B PARP-mediated Base Excision Repair (BER) A->B C DNA Repair & Cell Survival B->C D Double-Strand Break (DSB) E BRCA-mediated Homologous Recombination (HR) D->E E->C F Single-Strand Break (SSB) G PARP-mediated BER F->G H Replication Fork Collapse F->H During Replication I Double-Strand Break (DSB) H->I J Defective HR I->J Repair Failure K Cell Death (Apoptosis) J->K L Single-Strand Break (SSB) M PARP Inhibition L->M N Accumulation of SSBs M->N O Replication Fork Collapse N->O During Replication P Double-Strand Break (DSB) O->P Q Defective HR P->Q Repair Failure R Cell Death (Apoptosis) Q->R

References

Safety Operating Guide

Navigating the Safe Disposal of 6-chloro-N-cyclopropylnicotinamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-chloro-N-cyclopropylnicotinamide (CAS Number: 585544-22-5), a halogenated organic compound. The following procedures are based on general best practices for similar chemical structures and hazardous waste regulations. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive guidance.

As a chlorinated organic compound, this compound is presumed to be hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be disposed of following strict protocols in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Key Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards during handling and disposal.

PropertyValue
CAS Number 585544-22-5
Molecular Formula C₉H₉ClN₂O
Molecular Weight 196.63 g/mol
Appearance Solid (form may vary)
Solubility Information not readily available; likely soluble in organic solvents.
Hazards Based on similar compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator may be necessary.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

Disposal Workflow for this compound start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate container Select a Compatible, Labeled Hazardous Waste Container segregate->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Satellite Accumulation Area seal->storage pickup Arrange for Hazardous Waste Pickup by EHS storage->pickup end End: Proper Disposal pickup->end

A step-by-step workflow for the safe disposal of this compound.

Detailed Experimental Protocols

Waste Collection and Segregation
  • Identify Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste.[2][3] Mixing these waste streams can complicate the disposal process and increase costs.[2] It should also be kept separate from other incompatible waste streams, such as acids and bases.[4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for organic waste. The container must be in good condition with a secure, screw-top lid.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container. Do not use chemical formulas or abbreviations.

  • Accumulation: Keep the waste container closed at all times, except when adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory.

Spill Response Procedures

In the event of a spill, the following procedures should be followed:

Small Spill (manageable by trained laboratory personnel):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work within a chemical fume hood if possible.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and manage it as hazardous waste.

Large Spill (requires assistance from Environmental Health and Safety - EHS):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Notify your supervisor and your institution's EHS department.

  • Restrict Access: Prevent entry into the affected area.

  • Provide Information: Be prepared to provide the EHS response team with information about the spilled chemical from the SDS.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.